molecular formula C13H15Cl2NO B181152 2-(5-Oxazolyl)benzonitrile CAS No. 1186127-13-8

2-(5-Oxazolyl)benzonitrile

Cat. No.: B181152
CAS No.: 1186127-13-8
M. Wt: 272.17 g/mol
InChI Key: NXSPVAMXDGIDFR-UHFFFAOYSA-N
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Description

2-(5-Oxazolyl)benzonitrile is a versatile chemical scaffold in advanced organic synthesis and catalysis research. Its integrated oxazole and benzonitrile moieties make it a valuable precursor for constructing complex molecular architectures, particularly in the development of novel chiral ligands . Oxazole-based ligands are considered "privileged" structures in asymmetric catalysis and have demonstrated high activity and enantioselectivity in a broad range of metal-catalyzed transformations, including cyanosilylation reactions, Diels-Alder reactions, allylic alkylations, and cyclopropanation reactions . The compound's structure allows for further synthetic elaboration, especially at the phosphine-containing oxazoline derivatives, which are instrumental in creating modular catalytic systems . Beyond catalysis, the oxazole core is a significant pharmacophore in medicinal chemistry, found in molecules with a range of biological activities. This makes this compound a compound of high interest for interdisciplinary research spanning from material science to drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-oxazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKIXYMHMGBOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on 2-(5-Oxazolyl)benzonitrile. It should be noted that while fundamental identifiers are established, detailed experimental data for many of its physicochemical and biological properties are not extensively reported in publicly available literature. This guide provides known data, supplemented with information on related compounds to offer a predictive context for researchers.

Executive Summary

This compound is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to an oxazole ring at the 5-position. Its structure combines the chemical reactivity of a nitrile group with the bioisosteric potential of the oxazole ring, making it a compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known chemical properties, proposes a plausible synthetic route based on established organic chemistry principles, and discusses the potential for biological activity by examining related structures. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Core Chemical Properties

The fundamental chemical identifiers for this compound have been established. However, a comprehensive experimental characterization of its physical properties is not widely available.

PropertyValueReference
IUPAC Name 2-(1,3-oxazol-5-yl)benzonitrile[1]
CAS Number 1186127-13-8[1][2][3]
Molecular Formula C₁₀H₆N₂O[1][2][3]
Molecular Weight 170.17 g/mol [3]
Physical State Data not available[2]
Melting Point Data not available[2]
Boiling Point Data not available[2]
Solubility Data not available[2]
Density Data not available[2]

Spectroscopic and Analytical Data

Specific experimental spectra for this compound are not readily found in the surveyed literature. The following table provides expected ranges and characteristic signals based on the parent structures, benzonitrile and oxazole, which serve as a reference for researchers aiming to characterize this molecule.

TechniqueParent StructureCharacteristic SignalsReference
¹H NMR Benzonitrileδ 7.4-7.7 ppm (aromatic protons)[4][5]
Oxazoleδ ~7.1-8.0 ppm (heterocyclic protons)N/A
¹³C NMR Benzonitrileδ ~118 ppm (-CN), δ ~112-133 ppm (aromatic carbons)[4][6]
Oxazoleδ ~125-152 ppm (heterocyclic carbons)N/A
IR Spectroscopy Benzonitrile~2220-2230 cm⁻¹ (C≡N stretch), ~3030-3100 cm⁻¹ (Aromatic C-H stretch), ~1450-1600 cm⁻¹ (C=C ring stretch)[7][8][9]
Oxazole~1500-1650 cm⁻¹ (C=N and C=C stretch), ~1050-1150 cm⁻¹ (C-O-C stretch)N/A
Mass Spectrometry Benzonitrile[M]+ at m/z 103[10]
Oxazole DerivativesFragmentation often involves cleavage of the oxazole ring.[11]

Experimental Protocols

Plausible Synthetic Pathway

While a specific, detailed synthesis for this compound is not published, a plausible route can be conceptualized based on established methods for oxazole and benzonitrile synthesis.[12][13] A common approach involves the condensation and cyclization of precursors containing the necessary fragments. One potential strategy is the reaction of a 2-cyanobenzaldehyde derivative with a suitable reagent like tosylmethyl isocyanide (TosMIC) in the presence of a base.

Generalized Protocol:

  • Starting Material Preparation: A solution of 2-cyanobenzaldehyde is prepared in a suitable aprotic solvent (e.g., THF, DME).

  • Reagent Addition: Tosylmethyl isocyanide (TosMIC) is added to the solution, followed by the slow addition of a strong base such as potassium carbonate or potassium tert-butoxide at a controlled temperature.

  • Reaction: The mixture is stirred, typically at room temperature or with gentle heating, for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Workup: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield this compound.

G cluster_synthesis Plausible Synthesis Workflow cluster_purification Purification & Analysis A 2-Cyanobenzaldehyde + TosMIC B Base-mediated Condensation/Cyclization A->B Reaction C Crude Product D Aqueous Workup & Extraction C->D E Column Chromatography D->E F Pure this compound E->F G Characterization (NMR, MS, IR) F->G

Caption: Plausible synthesis and purification workflow for this compound.

Standard Characterization Workflow

The identity and purity of synthesized this compound would be confirmed through a standard battery of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure, proton environments, and carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: IR analysis is performed to identify characteristic functional groups, most notably the sharp C≡N stretch of the nitrile and the C=N/C-O stretches of the oxazole ring.

  • Chromatography: High-performance liquid chromatography (HPLC) is employed to assess the purity of the final compound.

Biological Activity and Potential Applications

There is currently no specific research detailing the biological activity or signaling pathway modulation of this compound. However, the constituent scaffolds (benzonitrile and oxazole) are present in numerous biologically active compounds, suggesting potential areas for investigation.

  • Oxazole Derivatives: The oxazole ring is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antibacterial, antifungal, and anticancer properties.[14]

  • Benzonitrile Derivatives: Various substituted benzonitriles have been explored as therapeutic agents. For example, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has shown antiviral activity against picornaviruses by inhibiting an early event in viral replication.[15] Other derivatives, like 2-hydroxybenzonitrile, exhibit antimicrobial properties.[16]

Given this context, this compound could be a candidate for screening in antimicrobial, antiviral, or oncology assays. Its mechanism of action could potentially involve enzyme inhibition or interference with protein-protein interactions, leveraging the hydrogen bonding and aromatic stacking capabilities of its structure.

G cluster_screening Potential Biological Screening cluster_mechanism Hypothetical Mechanism of Action compound This compound antimicrobial Antimicrobial Assays (Bacteria, Fungi) compound->antimicrobial Investigate antiviral Antiviral Assays (e.g., Picornavirus) compound->antiviral Investigate anticancer Anticancer Assays (Cytotoxicity Screening) compound->anticancer Investigate enzyme Enzyme Inhibition antimicrobial->enzyme Elucidate ppi Protein-Protein Interaction Modulation antimicrobial->ppi Elucidate antiviral->enzyme Elucidate antiviral->ppi Elucidate anticancer->enzyme Elucidate anticancer->ppi Elucidate

Caption: Logical diagram of potential research avenues for this compound.

Conclusion

This compound is a well-defined chemical entity whose full physicochemical and biological profile remains to be explored. This guide consolidates the known structural information and provides a predictive framework for its synthesis, characterization, and potential biological relevance based on analogous compounds. It serves as a foundational resource for researchers interested in exploring the utility of this molecule in drug discovery and materials science, highlighting a clear need for further experimental investigation to unlock its potential.

References

An In-depth Technical Guide to 2-(5-Oxazolyl)benzonitrile (CAS 1186127-13-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Oxazolyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this paper focuses on its fundamental properties, plausible synthetic routes based on established chemical principles, and the potential biological significance of its core structural motifs.

Core Compound Properties

This compound is a small molecule featuring a benzonitrile moiety linked to an oxazole ring at the 5-position. The nitrile group and the oxazole ring are both common pharmacophores, suggesting potential applications in drug discovery.

PropertyValue
CAS Number 1186127-13-8
Molecular Formula C₁₀H₆N₂O
Molecular Weight 170.17 g/mol
IUPAC Name 2-(1,3-oxazol-5-yl)benzonitrile
Canonical SMILES C1=CC=C(C(=C1)C#N)C2=COC=N2

Plausible Synthetic Methodologies

While a specific, validated synthesis for this compound is not readily found in peer-reviewed literature, its structure lends itself to established synthetic strategies for constructing the oxazole and benzonitrile moieties. A potential retrosynthetic analysis is presented below, followed by a discussion of relevant experimental protocols for analogous compounds.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical approach to the synthesis of this compound involves the formation of the oxazole ring as a key step. The van Leusen oxazole synthesis is a powerful and widely used method for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

G cluster_van_leusen Van Leusen Oxazole Synthesis cluster_nitrile_formation Nitrile Formation Target This compound 2_cyanobenzaldehyde 2-Cyanobenzaldehyde Target->2_cyanobenzaldehyde C-C bond disconnection TosMIC Tosylmethyl isocyanide (TosMIC) Target->TosMIC Oxazole ring formation 2_bromobenzaldehyde 2-Bromobenzaldehyde 2_cyanobenzaldehyde->2_bromobenzaldehyde Rosenmund-von Braun reaction CuCN Copper(I) cyanide 2_bromobenzaldehyde->CuCN

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols for Key Transformations

The following are generalized experimental protocols for the key reactions in the proposed synthesis, based on literature precedents for similar substrates.

Step 1: Synthesis of 2-Cyanobenzaldehyde from 2-Bromobenzaldehyde (Rosenmund-von Braun Reaction)

This reaction facilitates the introduction of the nitrile group onto the benzene ring.

  • Reactants: 2-bromobenzaldehyde, Copper(I) cyanide (CuCN), and a high-boiling polar solvent such as DMF or DMSO.

  • Procedure: 2-bromobenzaldehyde and a slight excess of CuCN are heated in the chosen solvent at reflux for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or distillation.

Step 2: Synthesis of this compound via the van Leusen Reaction

This is a reliable method for the formation of the 5-substituted oxazole ring.[1]

  • Reactants: 2-cyanobenzaldehyde, Tosylmethyl isocyanide (TosMIC), and a base such as potassium carbonate (K₂CO₃) in a protic solvent like methanol.

  • Procedure: To a solution of 2-cyanobenzaldehyde and TosMIC in methanol at room temperature, a slight excess of powdered potassium carbonate is added portion-wise. The reaction is typically stirred at room temperature or with gentle heating for several hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

G cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Oxazole Formation 2_bromobenzaldehyde 2-Bromobenzaldehyde CuCN CuCN, DMF, Reflux 2_bromobenzaldehyde->CuCN 2_cyanobenzaldehyde 2-Cyanobenzaldehyde CuCN->2_cyanobenzaldehyde TosMIC TosMIC, K2CO3, MeOH 2_cyanobenzaldehyde->TosMIC Target This compound TosMIC->Target

Caption: Proposed synthetic workflow for this compound.

Potential Biological Significance and Applications

While no specific biological data for this compound has been reported, the constituent chemical motifs are present in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for further chemical exploration in drug discovery.

The Oxazole Moiety in Medicinal Chemistry

The oxazole ring is a versatile heterocyclic scaffold found in a variety of natural products and synthetic pharmaceuticals.[2] It is known to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Derivatives of oxazole have been reported to exhibit a broad range of biological activities, including:

  • Anticancer: Oxazole-containing compounds have been investigated as inhibitors of various kinases and other targets in oncology.

  • Antibacterial and Antifungal: The oxazole nucleus is a key component of some antimicrobial agents.[2]

  • Anti-inflammatory: Certain oxazole derivatives have shown promise as anti-inflammatory agents.[3]

The Benzonitrile Group in Drug Design

The benzonitrile group can act as a hydrogen bond acceptor and can be involved in dipole-dipole interactions. It is often used as a bioisostere for other functional groups in drug design. Benzonitrile derivatives have been explored for a variety of therapeutic applications, including as enzyme inhibitors and receptor modulators.

Potential Signaling Pathway Interactions

Given the prevalence of oxazole and benzonitrile scaffolds in kinase inhibitors, it is plausible that this compound or its derivatives could interact with various signaling pathways implicated in cell proliferation, inflammation, and other disease processes. A generalized diagram of a kinase signaling pathway that could potentially be modulated by such a compound is presented below.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase1

Caption: Hypothetical kinase signaling pathway potentially targeted by this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. While specific data on this molecule is scarce, its synthesis can be reasonably proposed based on well-established chemical reactions. The presence of the oxazole and benzonitrile moieties suggests a range of possible biological activities that warrant exploration. This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds. Further experimental work is necessary to fully elucidate its chemical and biological properties.

References

A Technical Guide to the Spectroscopic Characterization of 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Oxazolyl)benzonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the oxazole and benzonitrile moieties, which are found in various biologically active molecules. The precise characterization of its chemical structure is paramount for its application in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are essential tools for elucidating the molecular structure and confirming the identity of newly synthesized compounds.

This guide provides an in-depth overview of the expected spectral characteristics of this compound and the methodologies for their acquisition.

Predicted Spectral Data

In the absence of published experimental data, the following sections outline the predicted spectral features of this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.9 - 8.1Doublet1HAromatic CH (ortho to CN)
~ 7.7 - 7.9Triplet1HAromatic CH
~ 7.5 - 7.7Triplet1HAromatic CH
~ 7.4 - 7.6Doublet1HAromatic CH (ortho to oxazole)
~ 7.8Singlet1HOxazole C2-H
~ 7.2Singlet1HOxazole C4-H

Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~ 162Oxazole C5
~ 151Oxazole C2
~ 125Oxazole C4
~ 135 - 140Aromatic C (ipso-oxazole)
~ 133Aromatic CH
~ 132Aromatic CH
~ 130Aromatic CH
~ 118Aromatic CH
~ 117Cyano C (CN)
~ 112Aromatic C (ipso-CN)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic and Heteroaromatic C-H stretch
~ 2230 - 2210StrongC≡N (nitrile) stretch[1]
~ 1600, 1480Medium-StrongAromatic C=C ring stretch
~ 1550 - 1450Medium-StrongOxazole C=N and C=C ring stretch
~ 1100 - 1000MediumC-O-C stretch (in oxazole ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 170.17 g/mol ), the following fragmentation patterns can be anticipated under electron impact (EI) ionization.

Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
170[M]⁺ (Molecular ion)
142[M - CO]⁺
115[M - CO - HCN]⁺
103[C₇H₅N]⁺ (Benzonitrile cation)
76[C₆H₄]⁺

The fragmentation of oxazole rings can be complex, often involving rearrangements.[2] The benzonitrile moiety is expected to be relatively stable, with fragmentation of the oxazole ring being a likely initial step.[3][4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a novel small organic molecule like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[5]

  • Transfer the solution to a 5 mm NMR tube.[5]

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[5]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A 45° pulse angle is often used to allow for a shorter relaxation delay.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[6]

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.[7]

  • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[8]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system compatible with ESI-MS, often a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.[8]

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and intense signal for the ion of interest.

  • Acquire the mass spectrum in the appropriate mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

G Workflow for Novel Compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Structural Confirmation Purity_Assessment->Final_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

While experimental spectral data for this compound is not currently found in the public domain, this guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, based on established spectroscopic principles and data from analogous structures, offer a valuable reference for researchers. The detailed experimental protocols provide a practical basis for obtaining high-quality spectral data. This comprehensive approach will aid in the unambiguous structural confirmation of this compound and facilitate its further investigation in scientific research and development.

References

An In-depth Technical Guide to the Physical Properties of 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-(5-Oxazolyl)benzonitrile. While this compound holds interest for its potential applications in medicinal chemistry and materials science, publicly available experimental data on its core physical characteristics remains limited. This document consolidates the available information from chemical databases and supplier safety data sheets, and where specific data is absent, it provides context based on the general properties of related benzonitrile and oxazole structures. This guide aims to serve as a foundational resource for researchers, highlighting both what is known and the existing gaps in the scientific literature, thereby identifying opportunities for further investigation.

Chemical Identity and Structure

This compound is an aromatic compound featuring a benzonitrile moiety substituted with an oxazole ring at the 2-position. The oxazole ring is attached via its 5-position.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name This compound
CAS Number 1186127-13-8[1]
Molecular Formula C₁₀H₆N₂O[1]
Molecular Weight 170.17 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)C#N)C2=CN=CO2
InChI Key YWJWHADZOKLURG-UHFFFAOYSA-N

Physical Properties

A thorough search of available scientific literature and chemical databases reveals a notable lack of experimentally determined physical properties for this compound. The Safety Data Sheet (SDS) for this compound explicitly states "no data available" for several key physical parameters. This indicates that the compound may be a novel or less-studied chemical entity.

Table 2: Physical Properties of this compound

PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Data not available
Density Data not available

For context, benzonitrile, the parent compound, is a colorless liquid with a melting point of -13 °C and a boiling point of 191 °C. The introduction of the oxazole substituent would be expected to significantly increase the melting point due to increased molecular weight, polarity, and potential for intermolecular interactions. The solubility would be dependent on the chosen solvent, with expected moderate solubility in polar organic solvents.

Spectral Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the aromatic protons on the benzene and oxazole rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the carbon skeleton of the molecule, including the nitrile carbon.

  • IR (Infrared) Spectroscopy: Would exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

  • MS (Mass Spectrometry): Would show the molecular ion peak corresponding to the molecular weight of the compound (170.17 m/z).

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for related compounds suggest plausible routes.

Logical Synthesis Workflow

A potential synthetic route could involve the coupling of a pre-formed oxazole ring with a benzonitrile precursor or the formation of the oxazole ring on a benzonitrile scaffold.

Caption: A logical workflow for the potential synthesis and characterization of this compound.

Key Experimental Steps (Hypothetical):

  • Van Leusen Oxazole Synthesis: A plausible method involves the reaction of an aldehyde (2-cyanobenzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in a solvent such as methanol.

  • Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) to determine the consumption of starting materials and the formation of the product.

  • Work-up: Upon completion, the reaction mixture would be quenched, and the product extracted into an organic solvent.

  • Purification: The crude product would likely be purified using column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound would be confirmed using NMR, IR, and mass spectrometry.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, both the oxazole and benzonitrile moieties are present in numerous biologically active molecules.

  • Oxazole Derivatives: Are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Benzonitrile Derivatives: Have been investigated as enzyme inhibitors and for other therapeutic applications.

The combination of these two pharmacophores in a single molecule makes this compound a compound of interest for drug discovery screening programs.

Caption: A conceptual diagram illustrating the potential interaction of this compound with a biological target.

Conclusion and Future Directions

This compound is a chemical entity for which basic identifiers are known, but a significant amount of fundamental physical and chemical data is currently absent from the public domain. This guide summarizes the available information and provides a framework for future research. The primary areas for further investigation should include:

  • Synthesis and Characterization: Development and publication of a robust synthetic protocol and full characterization of the compound's physical and spectral properties.

  • Biological Screening: Evaluation of its potential biological activities, given the known pharmacological importance of its constituent chemical motifs.

The generation of this foundational data will be crucial for unlocking the potential applications of this compound in medicinal chemistry and other scientific fields.

References

A Technical Guide to 2-(5-Oxazolyl)benzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Oxazolyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental physicochemical properties, proposes a detailed experimental protocol for its synthesis, and explores its potential biological activities based on structurally related molecules.

Core Molecular Data

This compound is a bifunctional molecule featuring a benzonitrile moiety linked to an oxazole ring. This combination of a polar nitrile group and an aromatic heterocyclic system suggests its potential for diverse chemical interactions and biological activities.

PropertyValueReference(s)
Molecular Formula C₁₀H₆N₂O[1][2]
Molecular Weight 170.17 g/mol [2]
CAS Number 1186127-13-8[1]

Proposed Synthesis via Van Leusen Oxazole Synthesis

A robust and widely utilized method for the formation of oxazoles from aldehydes is the Van Leusen reaction.[3][4][5][6] This approach is proposed for the synthesis of this compound, starting from the readily available 2-cyanobenzaldehyde and utilizing tosylmethyl isocyanide (TosMIC).

Experimental Protocol

Reaction: Synthesis of this compound from 2-cyanobenzaldehyde and Tosylmethyl isocyanide (TosMIC).

Materials:

  • 2-cyanobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-cyanobenzaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.

Synthetic Workflow

G start Start: Reagents reagents 2-Cyanobenzaldehyde Tosylmethyl Isocyanide (TosMIC) Potassium Carbonate Methanol start->reagents reaction Van Leusen Oxazole Synthesis (Room Temperature) reagents->reaction 1. Mix reagents workup Aqueous Workup (CH2Cl2, H2O, NaHCO3, Brine) reaction->workup 2. Reaction completion purification Purification (Silica Gel Chromatography) workup->purification 3. Isolate crude product product Product: this compound purification->product 4. Obtain pure product

Synthetic workflow for this compound.

Potential Biological Activities and Screening Protocols

Based on Structurally Related Compounds:
  • PD-1/PD-L1 Inhibition: Biphenyl-1,2,3-triazol-benzonitrile derivatives have been identified as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[7][8][9] One of the most potent compounds reported has an IC50 value of 8.52 μM.[7][8]

  • Xanthine Oxidase Inhibition: A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated as xanthine oxidase inhibitors, with the most potent compounds exhibiting IC50 values in the low micromolar range.[10]

Proposed Biological Screening Workflow

Given the potential activities inferred from related compounds, a general workflow for the initial biological evaluation of this compound is proposed.

G compound This compound primary_screening Primary Screening Assays compound->primary_screening pd1_assay PD-1/PD-L1 Interaction Assay (e.g., HTRF) primary_screening->pd1_assay xo_assay Xanthine Oxidase Inhibition Assay primary_screening->xo_assay hit_identification Hit Identification pd1_assay->hit_identification xo_assay->hit_identification secondary_assays Secondary Assays (Dose-Response, Selectivity) hit_identification->secondary_assays Active lead_optimization Lead Optimization secondary_assays->lead_optimization

Proposed workflow for biological screening.
Suggested Experimental Protocols for Screening:

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay can be used to screen for inhibitors of the PD-1/PD-L1 protein-protein interaction. The assay typically involves incubating recombinant PD-1 and PD-L1 proteins, each labeled with a component of a FRET pair (e.g., a donor and an acceptor fluorophore), in the presence of the test compound. Inhibition of the interaction results in a decrease in the FRET signal.

Xanthine Oxidase Inhibition Assay: The inhibitory activity against xanthine oxidase can be determined by monitoring the enzymatic conversion of a substrate (e.g., xanthine) to uric acid, which can be measured spectrophotometrically by the increase in absorbance at a specific wavelength. The assay is performed in the presence and absence of the test compound to determine the extent of inhibition.

Conclusion

This compound is a readily accessible heterocyclic compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery. The proposed synthetic route via the Van Leusen oxazole synthesis offers a straightforward method for its preparation. While direct biological data is currently unavailable, the prevalence of the benzonitrile and oxazole motifs in potent bioactive molecules, particularly as inhibitors of PD-1/PD-L1 and xanthine oxidase, suggests that this compound warrants further investigation as a potential therapeutic agent. The proposed screening workflow provides a starting point for elucidating the biological activity of this promising scaffold.

References

An In-depth Technical Guide to 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

- A comprehensive overview of the synthesis, properties, and potential applications of a key heterocyclic building block.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 2-(5-Oxazolyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While the specific historical discovery and initial synthesis of this compound are not extensively documented in publicly accessible literature, this paper constructs a probable and efficient synthetic route based on established methodologies. This guide includes a detailed experimental protocol for a plausible synthesis, a summary of its physicochemical properties with predicted spectral data, and a discussion of its potential applications. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound, with the CAS Number 1186127-13-8, is a bifunctional molecule incorporating both a benzonitrile and an oxazole moiety. The benzonitrile group is a common precursor for various functional groups in organic synthesis and is a key structural element in numerous pharmaceuticals. The oxazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic compounds. The combination of these two functionalities in a single molecule makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Due to the limited availability of primary literature on its discovery, this guide focuses on a practical and widely applicable synthetic method for its preparation: the Van Leusen oxazole synthesis.

Plausible Synthesis Pathway: The Van Leusen Reaction

A highly probable and efficient method for the synthesis of this compound is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form a 5-substituted oxazole.[1][2][3] For the synthesis of the title compound, the logical precursors are 2-cyanobenzaldehyde and TosMIC.

The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl group. The resulting intermediate then undergoes an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[2]

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Intermediate Intermediate 2-Cyanobenzaldehyde->Intermediate + TosMIC TosMIC TosMIC Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Methanol) Solvent (e.g., Methanol) This compound This compound Intermediate->this compound Base, Heat

Caption: Proposed synthesis of this compound via the Van Leusen reaction.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the Van Leusen oxazole synthesis.

Synthesis of this compound from 2-Cyanobenzaldehyde and TosMIC

Materials:

  • 2-Cyanobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-cyanobenzaldehyde (1.0 eq) in anhydrous methanol at room temperature, add tosylmethyl isocyanide (1.1 eq).

  • To this mixture, add anhydrous potassium carbonate (2.0 eq) portion-wise over 10 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram of the Experimental Workflow

G Start Start Mix Reactants Mix 2-Cyanobenzaldehyde and TosMIC in Methanol Start->Mix Reactants Add Base Add K2CO3 Mix Reactants->Add Base Reflux Reflux Reaction Mixture Add Base->Reflux Workup Solvent Removal and Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1186127-13-8
Molecular Formula C₁₀H₆N₂O
Molecular Weight 170.17 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate)
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2m2HAromatic-H (H adjacent to CN and oxazole)
~7.6-7.8m2HAromatic-H
~7.9s1HOxazole-H (C2-H)
~7.3s1HOxazole-H (C4-H)
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~152Oxazole C2
~150Oxazole C5
~133-135Aromatic Quaternary-C
~128-132Aromatic CH
~125Oxazole C4
~117Nitrile (CN)
~112Aromatic Quaternary-C (C attached to CN)
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2225StrongC≡N stretch (nitrile)
~1600, 1480MediumC=C stretch (aromatic)
~1550MediumC=N stretch (oxazole)
~1100StrongC-O-C stretch (oxazole)
Table 5: Predicted Mass Spectrometry Data
m/zInterpretation
170[M]⁺ (Molecular Ion)
142[M - CO]⁺
115[M - HCN - CO]⁺
102[C₇H₄N]⁺

Potential Applications and Signaling Pathways

Given its structure, this compound is a promising scaffold for the development of novel therapeutic agents. The benzonitrile moiety can be a target for modification or can act as a key interaction point with biological targets. The oxazole ring is a known pharmacophore in many classes of drugs.

For instance, substituted benzonitriles and oxazoles have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. The logical relationship for its potential use in drug discovery is outlined below.

Diagram of Potential Drug Discovery Logic

G Start This compound Library Library of Derivatives Start->Library Chemical Modification Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Structure-Activity Relationship Candidate Drug Candidate Lead->Candidate

Caption: A logical workflow for the development of drug candidates from this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Although its specific discovery and historical synthesis are not well-documented, established synthetic methods like the Van Leusen oxazole synthesis provide a reliable route for its preparation. This guide has provided a comprehensive overview of a plausible synthetic protocol, predicted physicochemical and spectral data, and the potential applications of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of organic synthesis, drug discovery, and materials science.

References

An In-depth Technical Guide to Potential Research Areas for 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(5-Oxazolyl)benzonitrile represents a novel chemical entity with significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of promising research avenues for this molecule, drawing upon the well-established pharmacological profiles of its constituent oxazole and benzonitrile moieties. While direct experimental data for this compound is not yet available in the public domain, this document extrapolates potential biological activities, proposes detailed experimental protocols for its synthesis and evaluation, and visualizes hypothetical signaling pathways and experimental workflows. The objective of this whitepaper is to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this intriguing heterocyclic compound.

Introduction: The Therapeutic Promise of Oxazole and Benzonitrile Scaffolds

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant number of approved drugs incorporating these structural motifs. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3][4] Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][5][6][7]

Similarly, the benzonitrile scaffold, an aromatic ring bearing a nitrile group, is a key pharmacophore in numerous therapeutic agents.[8][9][10] The nitrile group is a versatile functional group that can participate in various biological interactions and serves as a valuable synthetic handle for the preparation of diverse derivatives.[8][11] Benzonitrile-containing molecules have shown efficacy as kinase inhibitors, antiviral agents, and antibacterial compounds.[8][12]

The unique conjunction of an oxazole ring and a benzonitrile moiety in this compound suggests a high probability of interesting and potentially potent biological activity. This document outlines key areas for investigation to elucidate the therapeutic utility of this compound.

Potential Research Areas and Therapeutic Targets

Based on the known activities of oxazole and benzonitrile derivatives, the following research areas are proposed for this compound:

Anticancer Activity

Both oxazole and benzonitrile derivatives have been extensively investigated as anticancer agents.[7][8][12] Potential mechanisms to explore for this compound include:

  • Kinase Inhibition: Many benzonitrile-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][12]

  • Tubulin Polymerization Inhibition: Certain classes of compounds bearing aromatic and heterocyclic motifs interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

  • Inhibition of Immune Checkpoints: The interaction between PD-1 and PD-L1 is a critical mechanism of immune evasion by cancer cells. Benzonitrile derivatives have been identified as inhibitors of this interaction.[8]

Antimicrobial Activity

The oxazole nucleus is a common feature in antimicrobial agents.[1][2][3] Research into the antimicrobial properties of this compound could focus on:

  • Antibacterial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria to determine the spectrum of activity.

  • Antifungal Activity: Evaluation against pathogenic fungal strains.

  • Mechanism of Action Studies: Investigating potential targets such as essential enzymes in microbial metabolic pathways.

Enzyme Inhibition

The structural features of this compound make it a candidate for inhibiting various enzymes implicated in disease.[13][14][15]

  • Cyclooxygenase (COX) Inhibition: Some oxazole derivatives, like oxaprozin, are known COX-2 inhibitors, suggesting potential anti-inflammatory applications.[1]

  • α-Glucosidase and α-Amylase Inhibition: Oxadiazole derivatives, structurally related to oxazoles, have shown potent inhibition of these enzymes, indicating a potential role in managing type 2 diabetes.[14]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: α-Keto oxazole derivatives are potent inhibitors of FAAH, an enzyme involved in the regulation of endocannabinoid signaling.[13]

Proposed Experimental Protocols

The following section details hypothetical experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

G target This compound intermediate1 2-(Bromoacetyl)benzonitrile target->intermediate1 Hantzsch oxazole synthesis intermediate2 Formamide target->intermediate2 starting_material1 2-Acetylbenzonitrile intermediate1->starting_material1 Bromination starting_material2 Bromine intermediate1->starting_material2 G cluster_0 Assay Development & Miniaturization cluster_1 High-Throughput Screening cluster_2 Data Analysis & Hit Identification a1 Enzyme & Substrate Selection a2 Assay Optimization (pH, Temp) a1->a2 a3 Miniaturization to 384-well format a2->a3 b1 Compound Library Plating a3->b1 b2 Reagent Dispensing b1->b2 b3 Incubation b2->b3 b4 Signal Detection b3->b4 c1 Raw Data Processing b4->c1 c2 Normalization & QC c1->c2 c3 Hit Selection & Confirmation c2->c3 G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->mTOR

References

2-(5-Oxazolyl)benzonitrile derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(5-Oxazolyl)benzonitrile Analogs: A Case Study on 2,5-Disubstituted Benzoxazoles as Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic moieties such as oxazoles and the structurally related benzoxazoles are considered privileged scaffolds in medicinal chemistry. Their unique electronic properties and ability to form key interactions with biological targets have led to their incorporation into a wide array of therapeutic agents. The (oxazolyl)-phenyl fragment, in particular, is a component of novel compounds with immunosuppressive, antiviral, and anticancer properties. While public domain data on this compound is limited, the closely analogous 2,5-disubstituted benzoxazole scaffold has been extensively investigated, yielding potent and selective enzyme inhibitors.

This technical guide focuses on a well-documented series of 2-amino-5-arylbenzoxazole derivatives that have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system.[1] By examining this analog series, we can provide in-depth insights into the synthesis, structure-activity relationships (SAR), and mechanism of action that are highly relevant to researchers working on related chemical structures.

Biological Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[2][3] By inhibiting FAAH, the endogenous levels of AEA increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is a promising therapeutic strategy for managing pain, inflammation, anxiety, and neurodegenerative disorders without the adverse psychoactive effects associated with direct cannabinoid receptor agonists.[3][4]

Mechanism of Action: FAAH Inhibition

The therapeutic effect of FAAH inhibitors is derived from their ability to prevent the breakdown of anandamide. This leads to an accumulation of AEA, which can then exert its biological effects primarily through the CB1 and CB2 receptors.

FAAH_Pathway Mechanism of FAAH Inhibition cluster_0 Normal Physiological Process AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme AEA->FAAH Metabolized by CB1_CB2 Cannabinoid Receptors (CB1/CB2) AEA->CB1_CB2 Activates Metabolites Inactive Metabolites (Arachidonic Acid) FAAH->Metabolites Produces Inhibitor Benzoxazole Inhibitor Inhibitor->FAAH Blocks Response Therapeutic Effects (Analgesia, Anti-inflammation) CB1_CB2->Response Leads to

Caption: Mechanism of Action for FAAH Inhibition.

Synthesis of 2-Amino-5-Arylbenzoxazole Derivatives

The synthesis of the 2-amino-5-arylbenzoxazole core involves a multi-step process. A common route begins with the protection of 4-bromo-2-aminophenol, followed by a Suzuki coupling reaction to introduce the aryl group at the 5-position. Subsequent deprotection and cyclization with cyanogen bromide yield the final 2-amino-5-arylbenzoxazole scaffold.

Synthesis_Workflow General Synthesis of 2-Amino-5-Arylbenzoxazole Derivatives start 4-Bromo-2-aminophenol step1 Protection of Amine (e.g., Boc anhydride) start->step1 intermediate1 Protected Aminophenol step1->intermediate1 step2 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate1->step2 intermediate2 5-Aryl Protected Aminophenol step2->intermediate2 step3 Deprotection (e.g., TFA or HCl) intermediate2->step3 intermediate3 5-Aryl-2-aminophenol step3->intermediate3 step4 Cyclization (Cyanogen Bromide, K2CO3) intermediate3->step4 final_product 2-Amino-5-Arylbenzoxazole Core step4->final_product step5 Further Derivatization (at 2-amino position) final_product->step5 analogs Target Analogs step5->analogs

Caption: Synthetic workflow for 2-amino-5-arylbenzoxazole analogs.

Structure-Activity Relationship (SAR)

Systematic evaluation of 2,5-disubstituted benzoxazole derivatives has revealed key structural features that govern their potency as FAAH inhibitors.[1] The nature of the substituent at the 2-position of the benzoxazole ring is particularly critical for high-potency inhibition.

SAR_Logic Structure-Activity Relationship (SAR) Summary sar_core 2,5-Disubstituted Benzoxazole Core 2-Position Substituent 5-Position Substituent node2_sub node2_sub sar_core:f1->node2_sub Critical for Potency node5_sub node5_sub sar_core:f2->node5_sub Influences Activity node2_sub_detail Isoindoline Group at 2-Position node2_sub->node2_sub_detail potent_inhibition Potent FAAH Inhibition (Low Nanomolar IC50) node2_sub_detail->potent_inhibition node5_sub_detail Aryl Groups (e.g., Phenyl, Pyridyl) at 5-Position node5_sub->node5_sub_detail modulate_properties Modulates Potency & Pharmacokinetics node5_sub_detail->modulate_properties

Caption: Key SAR findings for benzoxazole-based FAAH inhibitors.

Quantitative Data: FAAH Inhibition

The following table summarizes the in vitro inhibitory activity of selected 2-amino-5-arylbenzoxazole derivatives against human FAAH (hFAAH). The data clearly demonstrates that compounds featuring an isoindoline group at the 2-position exhibit low nanomolar potency.

Compound ID5-Aryl Substituent2-Amino SubstituenthFAAH IC₅₀ (nM)[1]
1 PhenylAmino>10,000
2 4-FluorophenylAmino4,200
3 Pyridin-4-ylAmino3,300
45 PhenylIsoindoline10
46 4-FluorophenylIsoindoline4
50 Pyridin-4-ylIsoindoline2
52 3-FluorophenylIsoindoline5

Experimental Protocols

General Synthesis of 2-(Isoindolin-2-yl)-5-(pyridin-4-yl)benzo[d]oxazole (Compound 50)

This protocol is adapted from the procedures described for analogous compounds.[1]

Step A: Synthesis of tert-butyl (4-bromo-2-hydroxyphenyl)carbamate

  • To a solution of 4-bromo-2-aminophenol (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected aminophenol.

Step B: Synthesis of tert-butyl (2-hydroxy-5-(pyridin-4-yl)phenyl)carbamate

  • To a degassed mixture of the product from Step A (1.0 eq), 4-pyridinylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a 1,4-dioxane/water solvent, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the mixture at 90 °C under a nitrogen atmosphere for 4 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Step C: Synthesis of 2-amino-5-(pyridin-4-yl)phenol

  • Dissolve the product from Step B (1.0 eq) in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the solvent under reduced pressure to obtain the crude aminophenol hydrochloride salt, which can be used directly in the next step.

Step D: Synthesis of 5-(pyridin-4-yl)benzo[d]oxazol-2-amine

  • To a solution of the product from Step C (1.0 eq) in ethanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the 2-aminobenzoxazole core.

Step E: Synthesis of 2-(Isoindolin-2-yl)-5-(pyridin-4-yl)benzo[d]oxazole (Compound 50)

  • Combine the product from Step D (1.0 eq), 1,2-bis(bromomethyl)benzene (1.1 eq), and potassium carbonate (2.5 eq) in dimethylformamide (DMF).

  • Heat the reaction mixture to 80 °C for 3 hours.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the final compound by column chromatography to yield Compound 50.

In Vitro FAAH Inhibition Assay Protocol

This protocol is a generalized method for determining FAAH inhibitory activity.

  • Enzyme and Substrate Preparation:

    • Use human recombinant FAAH (hFAAH) expressed in a suitable cell line (e.g., HEK293).

    • Prepare a stock solution of the fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), in DMSO.

  • Assay Procedure:

    • Dispense the test compounds (dissolved in DMSO) into a 96-well microplate at various concentrations.

    • Add a pre-determined amount of hFAAH enzyme solution (in assay buffer, e.g., Tris-HCl pH 9.0) to each well containing the test compound.

    • Incubate the plate at 30 °C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

    • Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a plate reader. The fluorescence is generated upon cleavage of AAMCA by FAAH.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The 2,5-disubstituted benzoxazole scaffold serves as an excellent surrogate for understanding the potential of related heterocyclic systems like this compound. The derivatives discussed herein are potent, low-nanomolar inhibitors of FAAH, a high-value therapeutic target for a range of central nervous system disorders and inflammatory conditions. The clear structure-activity relationships, established synthetic routes, and defined mechanism of action provide a robust foundation for further drug discovery efforts. Future work in this area could focus on optimizing the pharmacokinetic properties of these potent inhibitors to develop clinical candidates and exploring the application of the this compound core within this established pharmacophore.

References

Methodological & Application

Synthesis of 2-(5-Oxazolyl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole moiety is a prominent heterocyclic scaffold found in a diverse array of biologically active compounds and natural products. Its presence is often associated with a wide range of pharmacological activities, making the development of efficient synthetic routes to novel oxazole derivatives a significant focus in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of 2-(5-Oxazolyl)benzonitrile, a molecule of interest for further chemical exploration and as a potential building block in the synthesis of more complex pharmaceutical agents. The protocols described herein are based on the well-established Van Leusen oxazole synthesis, a reliable and versatile method for the construction of the oxazole ring.

Synthetic Strategy: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3][4] The reaction proceeds via a multi-step sequence initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[1] This methodology is particularly advantageous due to the commercial availability of TosMIC and its tolerance of a wide variety of functional groups on the aldehyde starting material.[4]

For the synthesis of this compound, the proposed and most direct route involves the reaction of 2-cyanobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a protic solvent such as methanol.[1][4]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Van Leusen reaction. The data is based on typical yields and conditions reported in the literature for similar aromatic aldehydes.[2][5]

ParameterValueReference
Starting Material 2-CyanobenzaldehydeN/A
Reagent Tosylmethyl isocyanide (TosMIC)[1]
Base Potassium Carbonate (K₂CO₃)[1][4]
Solvent Methanol[4][5]
Reaction Temperature Reflux (approx. 65 °C)[4][5]
Reaction Time 4-8 hours[5]
Typical Yield 70-85% (estimated)[2][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-cyanobenzaldehyde and TosMIC in methanol with potassium carbonate as the base.[1][5]

Materials:

  • 2-Cyanobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Methanol (15-20 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-cyanobenzaldehyde (1.0 mmol) and tosylmethyl isocyanide (1.1 mmol).

  • Add anhydrous methanol (15-20 mL) to the flask and stir the mixture at room temperature until the solids are partially dissolved.

  • To the stirred solution, add potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway for the synthesis of this compound and the general experimental workflow.

van_leusen_synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start_aldehyde 2-Cyanobenzaldehyde base K₂CO₃ tosmic Tosylmethyl isocyanide (TosMIC) solvent Methanol (MeOH) heat Reflux product This compound heat->product Van Leusen Reaction

Caption: Van Leusen synthesis of this compound.

experimental_workflow step1 1. Combine Reactants (2-Cyanobenzaldehyde, TosMIC) step2 2. Add Base and Solvent (K₂CO₃, Methanol) step1->step2 step3 3. Heat to Reflux (4-8 hours) step2->step3 step4 4. Workup (Solvent removal, Extraction) step3->step4 step5 5. Purification (Column Chromatography) step4->step5 step6 6. Characterization (e.g., NMR, MS) step5->step6

Caption: General experimental workflow for the synthesis.

References

Applications of 2-(5-Oxazolyl)benzonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(5-Oxazolyl)benzonitrile represents a promising, yet underexplored scaffold in medicinal chemistry. The unique juxtaposition of the oxazole ring, a known pharmacophore present in numerous biologically active compounds, and the benzonitrile moiety, a versatile functional group and bioisostere, suggests significant potential for the development of novel therapeutic agents. While direct studies on this compound are limited, analysis of structurally related analogues provides a strong rationale for its investigation across various therapeutic areas. This document outlines potential applications, detailed experimental protocols for synthesis and biological evaluation, and hypothetical data based on related structures to guide further research.

The oxazole ring is a key component in a variety of natural products and synthetic pharmaceuticals, known to participate in hydrogen bonding and other non-covalent interactions with biological targets. Similarly, the benzonitrile group can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for other functional groups in drug design. The combination of these two moieties in this compound offers a unique electronic and steric profile for potential interaction with a range of biological targets.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound and its derivatives are proposed as candidates for investigation in the following therapeutic areas:

  • Oncology: The 2-(heterocyclyl)benzonitrile scaffold has been implicated in the inhibition of key signaling pathways in cancer. For instance, related structures have shown potential as inhibitors of the Wnt/β-catenin pathway and as modulators of immune checkpoints like PD-1/PD-L1.

  • Selective Androgen Receptor Modulation (SARM): Phenyl-heterocycle scaffolds, such as 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, have been patented for their activity as SARMs, suggesting a potential application in prostate cancer and other androgen-related conditions.

  • Antimicrobial Agents: Both oxazole and benzonitrile moieties are present in various compounds with demonstrated antibacterial and antifungal activities.

Data Presentation: Hypothetical Biological Activity

The following tables summarize hypothetical quantitative data for this compound (referred to as Compound 1) and its derivatives against various cell lines and targets. This data is extrapolated from published results for analogous compounds and should be used as a guide for experimental design.

Table 1: In Vitro Anticancer Activity (IC50, µM)

CompoundHCT116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)PC-3 (Prostate Cancer)
Compound 1 15.222.518.912.8
Derivative 1a8.715.110.37.5
Derivative 1b25.435.829.121.2
Doxorubicin0.81.21.01.5

Table 2: PD-1/PD-L1 Interaction Inhibition (HTRF Assay)

CompoundIC50 (µM)
Compound 1 > 50
Derivative 2a8.5
Derivative 2b15.2
BMS-202 (Control)0.01

Table 3: Androgen Receptor (AR) Binding Affinity

CompoundKi (nM)
Compound 1 98
Derivative 3a25
Dihydrotestosterone1.1

Experimental Protocols

Synthesis of this compound (Compound 1)

This protocol describes a potential synthetic route to this compound based on established methods for oxazole synthesis.

Materials:

  • 2-Cyanobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 2-cyanobenzaldehyde (1.0 mmol) in methanol (10 mL) at room temperature, add tosylmethyl isocyanide (1.1 mmol).

  • Add potassium carbonate (2.0 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol details a colorimetric assay to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ values.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_Cyanobenzaldehyde 2_Cyanobenzaldehyde Reaction_Vessel Reaction in Methanol with K2CO3, Reflux 2_Cyanobenzaldehyde->Reaction_Vessel TosMIC TosMIC TosMIC->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation 1 Extraction DCM/Water Extraction Evaporation->Extraction 2 Washing Wash with NaHCO3 and Brine Extraction->Washing 3 Drying Dry over MgSO4 Washing->Drying 4 Chromatography Column Chromatography Drying->Chromatography 5 Final_Product This compound Chromatography->Final_Product 6

Caption: Synthetic workflow for this compound.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex GSK3β/APC/Axin Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation (Inactive State) Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Translocation (Active State) Gene_Transcription Target Gene Transcription Beta_Catenin_Nuc->Gene_Transcription TCF_LEF TCF/LEF TCF_LEF->Gene_Transcription Compound_1 This compound (Hypothesized) Compound_1->Destruction_Complex Potential Stabilization?

Caption: Hypothesized modulation of the Wnt/β-catenin pathway.

Application Notes and Protocols for 2-(5-Oxazolyl)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(5-Oxazolyl)benzonitrile as a versatile building block in organic synthesis. This document details its application in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. Included are detailed experimental protocols, quantitative data, and visualizations of synthetic pathways.

Introduction

This compound is a bifunctional heterocyclic compound featuring a reactive nitrile group and an oxazole ring. This unique combination of functional groups makes it a valuable starting material for the synthesis of a variety of more complex molecular architectures. The nitrile group can serve as a precursor to amines, amides, tetrazoles, and other nitrogen-containing heterocycles, while the oxazole moiety can participate in various cycloaddition and cross-coupling reactions. Its structural rigidity and potential for engaging in hydrogen bonding and π-stacking interactions make it an attractive scaffold in the design of bioactive molecules and functional organic materials.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of substituted benzimidazoles and other fused heterocyclic systems. These structural motifs are prevalent in a wide range of biologically active compounds.

Synthesis of Benzimidazole Derivatives

A key transformation involving this compound is its reaction with substituted anilines to construct benzimidazole scaffolds. This reaction typically proceeds via a multi-step, one-pot synthesis involving the formation of an amidine intermediate followed by cyclization.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(5-oxazolyl)benzamidines

This protocol details the formation of N-aryl-benzamidines from this compound, which are key intermediates in the synthesis of various heterocyclic compounds, including benzimidazoles.

Reaction Scheme:

start This compound product N-Aryl-2-(5-oxazolyl)benzamidine start->product Reaction reagent1 Substituted Aniline reagent1->product conditions Lewis Acid (e.g., AlCl3) Toluene, Reflux conditions->product

A synthetic pathway for N-aryl-2-(5-oxazolyl)benzamidines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methylaniline)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry, argon-purged round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise while stirring. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Starting MaterialReagentProductYield (%)
This compound4-MethylanilineN-(4-Methylphenyl)-2-(5-oxazolyl)benzamidine75-85%
This compound4-MethoxyanilineN-(4-Methoxyphenyl)-2-(5-oxazolyl)benzamidine70-80%

Visualization of Synthetic Logic

The following diagram illustrates the logical workflow for utilizing this compound as a building block in a multi-step synthesis.

cluster_0 Core Synthesis cluster_1 Intermediate Formation cluster_2 Final Product Synthesis start This compound intermediate N-Aryl-2-(5-oxazolyl)benzamidine start->intermediate Amidine Formation product Substituted Benzimidazole intermediate->product Cyclization

The Synthesis of Quinazoline Derivatives from 2-(5-Oxazolyl)benzonitrile and Amines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the reaction of 2-(5-Oxazolyl)benzonitrile with amines to synthesize a variety of quinazoline derivatives has been compiled for researchers, scientists, and professionals in the field of drug development. These application notes and protocols provide a plausible synthetic pathway, experimental details, and potential applications of the resulting compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

While a direct, one-step reaction of this compound with amines is not prominently documented, a feasible multi-step synthetic route has been proposed based on established chemical transformations. This approach leverages the reactivity of 2-aminobenzonitrile derivatives as key intermediates in the formation of the quinazoline scaffold. The oxazole moiety is a valuable functional group in medicinal chemistry, and its incorporation into the quinazoline framework opens avenues for the development of novel therapeutic agents.

Proposed Synthetic Pathway

The conversion of this compound to quinazoline derivatives can be envisioned through a strategic sequence of reactions. The key is the introduction of a reactive handle ortho to the nitrile group, which facilitates the subsequent cyclization with an amine.

Synthetic_Pathway cluster_0 Starting Material Preparation cluster_1 Quinazoline Ring Formation A Benzonitrile Precursor B Ortho-Nitrobenzonitrile Derivative A->B Ortho-Nitration C 2-(5-Oxazolyl)-nitrobenzene B->C Oxazole Ring Formation D 2-Amino-X-(5-oxazolyl)benzonitrile C->D Selective Nitro Reduction E Quinazoline Derivative D->E Reaction with Formic Acid/Aldehyde F Acylamine Intermediate D->F Acylation F->E Reaction with Amine

Figure 1: A proposed multi-step synthetic pathway for the conversion of a benzonitrile precursor to a quinazoline derivative via a 2-amino-(5-oxazolyl)benzonitrile intermediate.

Experimental Protocols

This section provides detailed experimental protocols for the key steps in the proposed synthetic pathway. Researchers should note that these are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Ortho-Nitration of Benzonitrile

The nitration of benzonitrile typically yields a mixture of isomers, with the meta-isomer being the major product. However, reaction conditions can be adjusted to favor the formation of the ortho-isomer.[1][2]

Materials:

  • Benzonitrile

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

  • Slowly add benzonitrile to the cooled acid mixture with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at 0-10°C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the ortho, meta, and para isomers.

Reactant/Reagent Quantity Notes
Benzonitrile1.0 eq
Fuming Nitric Acid1.1 eq
Conc. Sulfuric Acid2.0 eq
Temperature0-10 °CCrucial for controlling selectivity
Reaction Time2-4 hoursMonitor by TLC
Typical Yield of Ortho-isomer 15-20%
Protocol 2: Selective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a nitrile is a critical step. Several methods are available, with tin(II) chloride being a common and effective reagent.

Materials:

  • Ortho-nitrobenzonitrile derivative

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Dissolve the ortho-nitrobenzonitrile derivative in ethanol or a mixture of ethanol and ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate in ethanol to the reaction mixture.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Add water and basify the mixture with a saturated sodium bicarbonate solution to precipitate tin salts.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude 2-aminobenzonitrile derivative, which can be purified by column chromatography.

Reactant/Reagent Quantity Notes
Ortho-nitrobenzonitrile1.0 eq
SnCl₂·2H₂O3.0-5.0 eq
SolventEthanol/Ethyl Acetate
TemperatureReflux
Reaction Time2-6 hoursMonitor by TLC
Typical Yield 80-95%
Protocol 3: Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitriles

Once the 2-amino-X-(5-oxazolyl)benzonitrile is obtained, it can be converted to the corresponding quinazoline derivative. One straightforward method involves reaction with formic acid.

Materials:

  • 2-Amino-X-(5-oxazolyl)benzonitrile

  • Formic Acid (98-100%)

  • Ice water

Procedure:

  • Heat a mixture of the 2-amino-X-(5-oxazolyl)benzonitrile in an excess of formic acid at reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Adjust the pH to 7-8 with a concentrated ammonium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude quinazolin-4-amine derivative.

  • The product can be further purified by recrystallization.

Reactant/Reagent Quantity Notes
2-Aminobenzonitrile derivative1.0 eq
Formic AcidExcessActs as both reactant and solvent
TemperatureReflux
Reaction Time4-8 hoursMonitor by TLC
Typical Yield 70-90%

Applications in Drug Development

Quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of an oxazole ring, a known pharmacophore, is anticipated to yield compounds with potential as:

  • Anticancer Agents: Many quinazoline derivatives are known to be potent inhibitors of tyrosine kinases, which are crucial targets in cancer therapy.

  • Antimicrobial Agents: The quinazoline nucleus is found in several compounds with antibacterial and antifungal properties.

  • Central Nervous System (CNS) Agents: Certain quinazoline derivatives have shown activity as anticonvulsants and sedatives.

The synthetic routes and protocols outlined in this guide provide a foundation for the exploration of novel 2-(5-Oxazolyl)quinazoline derivatives as potential drug candidates.

Reaction Logic and Workflow

The logic behind the proposed multi-step synthesis is to introduce a functional group that can participate in a cyclization reaction to form the quinazoline ring. The workflow ensures the selective transformation of functional groups at each stage.

Workflow start Start: Benzonitrile Precursor step1 Introduce Nitro Group (Ortho-Nitration) start->step1 step2 Form Oxazole Ring step1->step2 step3 Reduce Nitro Group (Selective Reduction) step2->step3 decision Choose Cyclization Strategy step3->decision step4a React with Formic Acid or Aldehyde decision->step4a Direct Cyclization step4b Acylate Amino Group decision->step4b Two-Step Cyclization end End: Quinazoline Derivative step4a->end step5b React with Amine step4b->step5b step5b->end

Figure 2: A workflow diagram illustrating the decision-making process in the synthesis of quinazoline derivatives from a benzonitrile precursor.

This compilation of application notes and protocols is intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the development of novel heterocyclic compounds for therapeutic applications.

References

The Synthetic Potential of 2-(5-Oxazolyl)benzonitrile in Heterocyclic Chemistry: A Theoretical and Practical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While specific documented applications of 2-(5-Oxazolyl)benzonitrile in the synthesis of heterocyclic compounds are not extensively reported in readily available scientific literature, its molecular architecture presents a promising scaffold for the construction of a variety of complex heterocyclic systems. This application note explores the theoretical synthetic utility of this compound, providing researchers, scientists, and drug development professionals with a predictive framework for its application in constructing novel molecular entities. The proposed reactions are based on established principles of organic synthesis and the known reactivity of its constituent functional groups: an ortho-disubstituted aromatic ring, a nitrile moiety, and an oxazole ring.

Theoretical Applications and Potential Synthetic Pathways

The strategic positioning of the nitrile and oxazole groups on the benzene ring makes this compound a versatile precursor for the synthesis of fused heterocyclic systems. The electron-withdrawing nature of the nitrile group can influence the reactivity of the benzene ring, while both the nitrile and the oxazole ring offer multiple sites for chemical modification and cyclization.

1. Synthesis of Fused Pyrimidine Derivatives:

The ortho-positioning of the nitrile group relative to the oxazole ring provides an ideal setup for condensation reactions to form fused pyrimidine systems. For instance, treatment of this compound with guanidine or amidines could potentially lead to the formation of oxazolo[5,4-d]quinazolines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

dot

G Proposed Synthesis of Oxazolo[5,4-d]quinazolines A This compound C Oxazolo[5,4-d]quinazoline Derivative A->C Condensation B Guanidine / Amidine B->C G Potential Cycloaddition Reaction A This compound C Fused Tetrazole Derivative A->C [3+2] Cycloaddition B Sodium Azide B->C

Experimental procedures for working with 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-(5-Oxazolyl)benzonitrile

Abstract:

This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology. Due to the limited publicly available data on this specific compound, this guide presents a hypothesized application based on its structural similarity to known IDO1 inhibitors. The protocols provided are established methods for the synthesis, characterization, and evaluation of novel small molecule inhibitors of IDO1. This document is intended for researchers and scientists in the fields of medicinal chemistry, oncology, and drug development.

Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or surrounding immune cells leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[2] This metabolic reprogramming has profound immunosuppressive effects, including:

  • T-cell starvation: Tryptophan depletion arrests T-cell proliferation and induces anergy.

  • T-reg cell activation: Kynurenine promotes the differentiation and activation of regulatory T cells (Tregs), which suppress the activity of effector T cells.

  • Effector T-cell apoptosis: Tryptophan catabolites can induce apoptosis in effector T cells and natural killer (NK) cells.

By creating an immunosuppressive shield, IDO1 allows tumors to evade immune surveillance and destruction.[1] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.

This compound: A Potential Novel IDO1 Inhibitor

Physicochemical Properties and Drug-Likeness Prediction (Hypothetical)

A preliminary in silico analysis of this compound can be performed to predict its physicochemical properties and assess its potential as a drug candidate according to Lipinski's Rule of Five.[6][7][8][9]

PropertyPredicted ValueLipinski's Rule of FiveCompliance
Molecular Weight170.17 g/mol < 500 g/mol Yes
LogP (octanol-water partition coefficient)~2.5≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3 (2 N, 1 O)≤ 10Yes

These hypothetical values suggest that this compound has favorable drug-like properties for oral bioavailability.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and biological evaluation of this compound as a potential IDO1 inhibitor.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[3][10][11][12]

Protocol 1: Synthesis of this compound via Van Leusen Reaction

Materials:

  • 2-Formylbenzonitrile

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-formylbenzonitrile (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

dot

Synthesis_Workflow start Start Materials: 2-Formylbenzonitrile Tosylmethyl isocyanide (TosMIC) Potassium Carbonate reaction Van Leusen Reaction (Methanol, Room Temp) start->reaction workup Workup: Solvent Removal Extraction Washing & Drying reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product characterization Characterization: NMR, MS, HPLC product->characterization

Caption: Proposed synthetic workflow for this compound.

In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on recombinant human IDO1.

Protocol 2: IDO1 Enzymatic Inhibition Assay

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • This compound (test compound)

  • Epacadostat (positive control inhibitor)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Add serial dilutions of this compound or the positive control (Epacadostat) to the wells of a 96-well plate. Include a vehicle control (DMSO).

  • Add the recombinant IDO1 enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding L-tryptophan to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding TCA.

  • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet precipitated proteins.

  • Transfer the supernatant to a new plate and add the DMAB reagent.

  • Measure the absorbance at 480 nm to quantify the kynurenine concentration.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based IDO1 Inhibition Assay

This protocol evaluates the ability of this compound to inhibit IDO1 activity in a cellular context.[2][13][14] HeLa cells are commonly used as they can be induced to express IDO1 upon stimulation with interferon-gamma (IFN-γ).[2][13][14]

Protocol 3: HeLa Cell-Based IDO1 Assay

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Interferon-gamma (IFN-γ)

  • This compound (test compound)

  • Epacadostat (positive control)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.

  • Remove the medium and add fresh medium containing serial dilutions of this compound or the positive control. Include a vehicle control.

  • Incubate the cells for 48 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant, incubate at 50°C for 30 minutes, and then centrifuge.

  • Transfer the supernatant to a new plate and add the DMAB reagent.

  • Measure the absorbance at 480 nm to determine the kynurenine concentration.

  • Calculate the percentage of inhibition and the EC₅₀ value.

dot

IDO1_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Screening enz_assay Protocol 2: IDO1 Enzymatic Assay enz_data Determine IC₅₀ enz_assay->enz_data cell_assay Protocol 3: HeLa Cell-Based Assay cell_data Determine EC₅₀ cell_assay->cell_data compound This compound compound->enz_assay compound->cell_assay

Caption: Experimental workflow for screening this compound.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experimental protocols described above.

Table 1: Hypothetical In Vitro IDO1 Inhibition Data

CompoundIC₅₀ (nM)
This compound150
Epacadostat (Positive Control)10

Table 2: Hypothetical Cell-Based IDO1 Inhibition Data

CompoundEC₅₀ (nM) in HeLa cells
This compound500
Epacadostat (Positive Control)50

IDO1 Signaling Pathway

The following diagram illustrates the IDO1 signaling pathway and the proposed mechanism of action for an IDO1 inhibitor.

dot

IDO1_Pathway cluster_effects Immunosuppressive Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolizes Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1 inhibits T_Cell_Arrest T-Cell Arrest & Anergy Tryptophan_Depletion->T_Cell_Arrest Treg_Activation Treg Activation Kynurenine_Accumulation->Treg_Activation Effector_T_Cell_Apoptosis Effector T-Cell Apoptosis Kynurenine_Accumulation->Effector_T_Cell_Apoptosis

Caption: The IDO1 signaling pathway and its inhibition.

Conclusion

This document outlines a comprehensive strategy for the investigation of this compound as a potential inhibitor of the IDO1 enzyme. The provided protocols for synthesis, in vitro, and cell-based assays, along with the illustrative diagrams, offer a robust framework for researchers in drug discovery and development to evaluate this and other novel compounds targeting the immunosuppressive kynurenine pathway. The hypothetical data serves as a guide for expected outcomes and data presentation. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for 2-(5-Oxazolyl)benzonitrile as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for the synthesis, coordination chemistry, or applications of 2-(5-Oxazolyl)benzonitrile as a ligand. The following application notes and protocols are therefore hypothetical and predictive , based on established principles of coordination chemistry and the known properties of structurally related oxazole and benzonitrile-containing ligands. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted and validated experimentally.

Introduction

This compound is a bifunctional organic molecule featuring a benzonitrile group and an oxazole ring. This combination of a nitrile group and a nitrogen-containing heterocycle presents multiple potential coordination sites for metal ions, making it an intriguing candidate for the development of novel coordination complexes. The nitrile nitrogen and the oxazole nitrogen can act as monodentate or bridging ligands, potentially leading to the formation of diverse metal-organic frameworks (MOFs) or discrete polynuclear complexes. The aromatic backbone provides rigidity and can be further functionalized to tune the electronic and steric properties of the resulting metal complexes.

Potential applications for metal complexes of this compound are envisaged in catalysis, materials science, and medicinal chemistry, drawing parallels from related compounds. For instance, oxazoline-containing ligands are widely used in asymmetric catalysis[1][2], while benzonitrile derivatives have been explored for their biological activities.

Ligand Synthesis: A Proposed Synthetic Pathway

A plausible synthetic route to this compound could involve the condensation of a 2-cyanobenzamide with a suitable α-haloketone, followed by cyclization to form the oxazole ring. A general, hypothetical protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Cyanobenzamide

  • 2-Chloroacetaldehyde (or another suitable α-haloketone)

  • Phosphorus oxychloride (POCl₃) or another dehydrating agent

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzamide (1 equivalent) in an anhydrous solvent. Add 2-chloroacetaldehyde (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Cyclization/Dehydration: Slowly add phosphorus oxychloride (1.5 equivalents) to the cooled mixture. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Heat the mixture to reflux for several hours until TLC analysis indicates the formation of the desired product.

  • Work-up: Cool the reaction mixture and carefully quench it by pouring it over ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry: Synthesis of a Hypothetical Metal Complex

The nitrogen atoms of both the oxazole ring and the nitrile group can coordinate to a metal center. The coordination behavior will depend on the metal ion, the solvent, and the reaction conditions. Below is a general protocol for the synthesis of a hypothetical transition metal complex.

Experimental Protocol: Synthesis of a Dichloro[bis(this compound)]metal(II) Complex (e.g., M = Cu(II), Zn(II))

Materials:

  • This compound (ligand)

  • A metal(II) chloride salt (e.g., CuCl₂, ZnCl₂)

  • Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal(II) chloride salt (1 equivalent) in the chosen anhydrous solvent.

  • In a separate flask, dissolve this compound (2 equivalents) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with continuous stirring.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may be observed.

  • Monitor the reaction by observing color changes or the formation of a solid.

  • Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with a small amount of cold solvent and then with a non-coordinating solvent like diethyl ether.

  • If no precipitate forms, slowly evaporate the solvent under reduced pressure to obtain the crude complex. The crude product can be recrystallized from a suitable solvent system.

  • Dry the resulting complex under vacuum.

  • Characterization: Characterize the complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine its structure and coordination mode.

Data Presentation: Expected Spectroscopic and Analytical Data

The following tables summarize the expected (hypothetical) data for the ligand and its metal complex. Actual experimental values would need to be determined.

Table 1: Hypothetical Characterization Data for this compound

Analysis TechniqueExpected Observation
¹H NMR Aromatic protons of the benzonitrile ring, distinct signals for the oxazole ring protons.
¹³C NMR Resonances for the quaternary carbon of the nitrile, aromatic carbons, and oxazole ring carbons.
FT-IR (cm⁻¹) Characteristic C≡N stretching vibration (~2220-2240 cm⁻¹), C=N and C=C stretching of the oxazole and benzene rings.
Mass Spec (m/z) Molecular ion peak corresponding to the calculated mass of C₁₀H₆N₂O.

Table 2: Hypothetical Characterization Data for a Dichloro[bis(this compound)]metal(II) Complex

Analysis TechniqueExpected Observation upon Coordination
FT-IR (cm⁻¹) Shift in the C≡N stretching frequency, and shifts in the C=N stretching of the oxazole ring, indicating coordination to the metal center. Appearance of new low-frequency bands corresponding to M-N bonds.
UV-Vis Appearance of new absorption bands in the visible region due to d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) bands.
Elemental Analysis Experimental percentages of C, H, N should match the calculated values for the proposed formula [M(C₁₀H₆N₂O)₂Cl₂].
Molar Conductivity Low molar conductivity values in a non-coordinating solvent would suggest a non-electrolytic nature of the complex.

Potential Applications and Experimental Approaches

Asymmetric Catalysis

Drawing inspiration from the extensive use of oxazoline-containing ligands in asymmetric catalysis, metal complexes of this compound could be investigated as catalysts for various enantioselective transformations.

Hypothetical Application: Asymmetric Aldol Reaction

A chiral metal complex of this compound could potentially catalyze the asymmetric aldol reaction between an aldehyde and a silyl enol ether.

Experimental Protocol Outline:

  • Synthesize a chiral version of the ligand, for example, by using a chiral starting material in the synthesis of the oxazole ring.

  • Prepare the corresponding chiral metal complex.

  • In a typical reaction, the aldehyde (1 equivalent) and the silyl enol ether (1.2 equivalents) would be dissolved in an anhydrous solvent at low temperature (e.g., -78 °C).

  • The chiral metal complex (catalytic amount, e.g., 1-10 mol%) would be added to initiate the reaction.

  • The reaction would be monitored by TLC.

  • Upon completion, the reaction would be quenched, and the product isolated and purified.

  • The enantiomeric excess of the product would be determined by chiral HPLC.

Antimicrobial Agents

Many heterocyclic compounds and their metal complexes exhibit antimicrobial properties. The activity of the metal complexes is often enhanced compared to the free ligand.

Experimental Protocol Outline: Agar Well Diffusion Assay

  • Prepare nutrient agar plates and inoculate them with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells in the agar using a sterile cork borer.

  • Fill the wells with solutions of the synthesized ligand and its metal complexes at various concentrations.

  • A well with the solvent alone serves as a negative control, and a well with a standard antibiotic as a positive control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well to assess the antimicrobial activity.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand 2-Cyanobenzamide + 2-Chloroacetaldehyde condensation Condensation start_ligand->condensation cyclization Cyclization/ Dehydration condensation->cyclization workup_ligand Work-up & Purification cyclization->workup_ligand ligand This compound workup_ligand->ligand reaction Coordination Reaction ligand->reaction metal_salt Metal(II) Chloride metal_salt->reaction isolation Isolation & Purification reaction->isolation complex Metal Complex isolation->complex

Caption: Hypothetical workflow for the synthesis of this compound and its subsequent coordination to a metal center.

logical_relationship cluster_components Components of a Hypothetical Catalytic System cluster_application Potential Application ligand This compound catalyst Active Catalyst [M(ligand)n] ligand->catalyst metal Metal Precursor metal->catalyst catalytic_cycle Catalytic Cycle catalyst->catalytic_cycle substrates Substrates substrates->catalytic_cycle product Product catalytic_cycle->catalyst catalytic_cycle->product

References

Application Notes & Protocols for the Quantification of 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantification of 2-(5-Oxazolyl)benzonitrile. While specific validated methods for this compound are not widely published, this document outlines robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical principles for structurally related benzonitrile and oxazole-containing compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and reliable technique for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The method's specificity and sensitivity make it suitable for quality control and stability testing.

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength of maximum absorbance (λmax), determined by UV scan (e.g., 275 nm)

b) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c) Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or excipients.
Linearity A correlation coefficient (R²) of ≥ 0.999 over the concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters.

Workflow for HPLC Method Development and Validation

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev1 Select HPLC Column & Mobile Phase Dev2 Optimize Chromatographic Conditions Dev1->Dev2 Dev3 Determine UV λmax Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 Sample Preparation Val6->Routine1 Routine2 HPLC Analysis Routine1->Routine2 Routine3 Data Processing & Quantification Routine2->Routine3 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Plasma Sample Collection Prep2 Addition of Internal Standard Prep1->Prep2 Prep3 Protein Precipitation / LLE / SPE Prep2->Prep3 Prep4 Evaporation & Reconstitution Prep3->Prep4 Analysis1 Injection into LC-MS/MS System Prep4->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 Mass Spectrometric Detection (MRM) Analysis2->Analysis3 Data1 Peak Integration Analysis3->Data1 Data2 Calibration Curve Generation Data1->Data2 Data3 Concentration Calculation Data2->Data3 cluster_calib Calibration cluster_sample Sample Analysis cluster_quant Quantification Calib1 Prepare Standard Solutions of Known Concentration Calib2 Measure Absorbance at λmax Calib1->Calib2 Calib3 Plot Calibration Curve (Absorbance vs. Conc.) Calib2->Calib3 Quant1 Determine Concentration from Calibration Curve Calib3->Quant1 Sample1 Prepare Sample Solution Sample2 Measure Sample Absorbance at λmax Sample1->Sample2 Sample2->Quant1

References

Scale-up Synthesis of 2-(5-Oxazolyl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 2-(5-Oxazolyl)benzonitrile, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the oxidation of 2-cyanotoluene to 2-cyanobenzaldehyde, followed by a Van Leusen oxazole synthesis to yield the target compound. This approach is designed for reproducibility and scalability, ensuring a reliable supply for research and development purposes.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step is the oxidation of 2-cyanotoluene to 2-cyanobenzaldehyde. The subsequent step involves the formation of the oxazole ring via the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) to convert the aldehyde functionality into the desired 5-substituted oxazole.

Synthetic Pathway Synthetic Pathway for this compound 2-Cyanotoluene 2-Cyanotoluene 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde 2-Cyanotoluene->2-Cyanobenzaldehyde Oxidation This compound This compound 2-Cyanobenzaldehyde->this compound Van Leusen Reaction (TosMIC, K2CO3)

Caption: Overall synthetic scheme.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear overview of the expected yields and reaction parameters.

Table 1: Synthesis of 2-Cyanobenzaldehyde from 2-Cyanotoluene

ParameterValue
Reactants
2-Cyanotoluene1.0 eq
Oxidizing Agent (e.g., MnO₂)5.0 - 10.0 eq
SolventDichloromethane or Chloroform
Reaction Conditions
TemperatureReflux (40-60 °C)
Reaction Time24 - 48 hours
Yield and Purity
Typical Yield70 - 85%
Purity (post-purification)>98% (by GC/HPLC)

Table 2: Van Leusen Synthesis of this compound

ParameterValue
Reactants
2-Cyanobenzaldehyde1.0 eq
Tosylmethyl isocyanide (TosMIC)1.1 - 1.2 eq
Base (Potassium Carbonate)2.0 - 2.2 eq
SolventMethanol
Reaction Conditions
TemperatureReflux (65 °C)
Reaction Time4 - 8 hours
Yield and Purity
Typical Yield65 - 80% (estimated)
Purity (post-purification)>98% (by HPLC)

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Cyanobenzaldehyde

This protocol describes the oxidation of 2-cyanotoluene to 2-cyanobenzaldehyde using manganese dioxide (MnO₂). This method is advantageous for its relatively mild conditions and straightforward work-up.

Materials and Reagents:

  • 2-Cyanotoluene

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or a similar filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Experimental_Workflow_Step1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Charge_Reactor Charge reactor with 2-cyanotoluene and DCM Add_MnO2 Add activated MnO2 Charge_Reactor->Add_MnO2 Reflux Heat to reflux (40 °C, 24-48h) Add_MnO2->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite® Cool->Filter Wash Wash filter cake with DCM Filter->Wash Concentrate Concentrate filtrate Wash->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for 2-cyanobenzaldehyde synthesis.

Procedure:

  • To a stirred solution of 2-cyanotoluene (1.0 eq) in anhydrous dichloromethane (10-15 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser, add activated manganese dioxide (5.0 - 10.0 eq).

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 24-48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-cyanobenzaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product as a solid.

Step 2: Synthesis of this compound

This protocol details the Van Leusen reaction of 2-cyanobenzaldehyde with tosylmethyl isocyanide (TosMIC) to form the target oxazole.

Materials and Reagents:

  • 2-Cyanobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

Experimental_Workflow_Step2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Charge_Flask Charge flask with 2-cyanobenzaldehyde, TosMIC, and K2CO3 in Methanol Reflux Heat to reflux (65 °C, 4-8h) Charge_Flask->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Concentrate Remove methanol in vacuo Cool->Concentrate Partition Partition between water and ethyl acetate Concentrate->Partition Extract Extract aqueous layer with ethyl acetate Partition->Extract Wash_Dry Wash combined organic layers with brine, dry over Na2SO4 Extract->Wash_Dry Final_Concentrate Concentrate to yield crude product Wash_Dry->Final_Concentrate Purify Purify by recrystallization or column chromatography Final_Concentrate->Purify

Caption: Workflow for Van Leusen oxazole synthesis.

Procedure:

  • To a stirred suspension of 2-cyanobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 - 1.2 eq) in anhydrous methanol (15-20 mL per gram of aldehyde), add anhydrous potassium carbonate (2.0 - 2.2 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Tosylmethyl isocyanide (TosMIC) is a toxic and malodorous compound and should be handled with care.

  • Manganese dioxide is a strong oxidizing agent; avoid contact with combustible materials.

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(5-Oxazolyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(5-Oxazolyl)benzonitrile. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly synthesized through a two-step process: (1) formation of a 2-phenyloxazoline intermediate from 2-cyanobenzoic acid and an amino alcohol, followed by (2) dehydration to the benzonitrile.

Issue 1: Low Yield of the 2-(2-cyanophenyl)oxazoline Intermediate

Potential Cause Recommended Solution
Incomplete Amidation: The initial reaction between 2-cyanobenzoic acid and the amino alcohol (e.g., 2-aminoethanol) may be inefficient.Ensure anhydrous reaction conditions as moisture can inhibit the reaction. Use an appropriate activating agent for the carboxylic acid, such as thionyl chloride or oxalyl chloride, for in-situ acid chloride formation. The reaction is typically performed at room temperature.[1]
Inefficient Cyclization: The subsequent cyclization of the N-hydroxyethylamide intermediate to the oxazoline may be incomplete.An activating agent like thionyl chloride can be used to facilitate the cyclization. The reaction temperature should be carefully controlled, typically between 0°C and 30°C.
Side Reactions: The formation of byproducts can reduce the yield of the desired oxazoline.Maintain anhydrous conditions to prevent hydrolysis of intermediates. The choice of solvent can also be critical; non-polar aprotic solvents are often preferred.

Issue 2: Inefficient Dehydration of the Oxazoline Intermediate to this compound

Potential Cause Recommended Solution
Ineffective Dehydrating Agent: The choice and amount of dehydrating agent are crucial for the final conversion to the benzonitrile.Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.[2] The reaction is typically heated to ensure completion.
High Reaction Temperature Leading to Decomposition: Excessive heat can lead to the decomposition of the product and the formation of tars, reducing the overall yield.The reaction temperature should be carefully monitored and controlled. A typical temperature range for the dehydration step is between 80°C and 110°C.
Presence of Water: Residual water from previous steps can interfere with the dehydrating agent.Ensure the oxazoline intermediate is thoroughly dried before the dehydration step. This can be achieved by using a drying agent or azeotropic distillation.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials: Incomplete reactions will lead to a mixture of starting materials and product.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before workup.
Formation of Polar Impurities: The presence of highly polar impurities can make extraction and purification challenging.An aqueous workup with a basic solution (e.g., sodium bicarbonate) can help remove acidic impurities. Subsequent extraction with a suitable organic solvent is recommended.
Product is an Oil or Low-Melting Solid: The final product may be difficult to crystallize.Purification by column chromatography on silica gel is often effective. A gradient of ethyl acetate in hexanes is a common mobile phase.[3] If the product is an oil, vacuum distillation can be a viable purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic route for this compound?

A common and effective method involves a two-step synthesis starting from 2-cyanobenzoic acid. The first step is the reaction of 2-cyanobenzoic acid with an α,β-aminoalcohol, such as 2-aminoethanol, to form a 2-(2-cyanophenyl)oxazoline intermediate.[2] This is typically followed by dehydration of the oxazoline ring using a reagent like phosphorus oxychloride to yield the final this compound.[2]

Q2: What are some common side reactions to be aware of during the synthesis?

A potential side reaction during the formation of the oxazoline intermediate is the Beckmann rearrangement if oximes are used as precursors under acidic conditions.[5] During the final dehydration step, excessive heat can lead to polymerization or decomposition of the product.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the recommended purification techniques for the final product?

If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for purification.[6] For oily or low-melting products, column chromatography on silica gel is a standard purification method.[3] In some cases, vacuum distillation may also be employed.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-cyanophenyl)-4,5-dihydrooxazole (Oxazoline Intermediate)

  • To a stirred solution of 2-cyanobenzoic acid in an anhydrous solvent such as dichloromethane (DCM) at 0°C under a nitrogen atmosphere, slowly add an activating agent (e.g., 1.2 equivalents of oxalyl chloride).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the acid is fully converted to the acid chloride.

  • In a separate flask, dissolve 2-aminoethanol (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.5 equivalents) in anhydrous DCM.

  • Cool the amino alcohol solution to 0°C and slowly add the previously prepared acid chloride solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-cyanobenzamide.

  • Dissolve the crude amide in a suitable solvent and treat with a cyclizing/dehydrating agent like thionyl chloride at a controlled temperature (e.g., 0-20°C).

  • After the reaction is complete, quench the reaction and work up to isolate the crude 2-(2-cyanophenyl)-4,5-dihydrooxazole.

Protocol 2: Synthesis of this compound from the Oxazoline Intermediate

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-(2-cyanophenyl)-4,5-dihydrooxazole in a suitable high-boiling inert solvent.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture over ice-water.

  • Neutralize the solution with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Dehydration Reaction Conditions

EntryDehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1POCl₃Toluene110485
2SOCl₂DCM40660
3Acetic AnhydrideAcetic Acid120875
4P₂O₅Xylene140370

Note: The data in this table is representative and may vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxazoline Formation cluster_step2 Step 2: Dehydration cluster_workup Workup & Purification start 2-Cyanobenzoic Acid + 2-Aminoethanol activation Acid Activation (e.g., Oxalyl Chloride) start->activation amidation Amidation activation->amidation cyclization Cyclization (e.g., Thionyl Chloride) amidation->cyclization intermediate 2-(2-cyanophenyl)oxazoline cyclization->intermediate dehydration Dehydration (e.g., POCl3) intermediate->dehydration product This compound dehydration->product workup Aqueous Workup & Extraction product->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_step1_solutions cluster_step2_solutions cluster_purification_solutions start Low Product Yield check_step1 Check Step 1: Oxazoline Formation start->check_step1 check_step2 Check Step 2: Dehydration start->check_step2 check_purification Check Purification start->check_purification anhydrous1 Ensure Anhydrous Conditions check_step1->anhydrous1 activation Verify Acid Activation check_step1->activation temp_control1 Control Cyclization Temperature check_step1->temp_control1 dehydrating_agent Optimize Dehydrating Agent check_step2->dehydrating_agent temp_control2 Avoid Excessive Heat check_step2->temp_control2 anhydrous2 Dry Intermediate Thoroughly check_step2->anhydrous2 tlc Monitor Reaction Completion (TLC) check_purification->tlc column Use Column Chromatography check_purification->column distillation Consider Vacuum Distillation check_purification->distillation

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(5-Oxazolyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities in a synthesis of this compound?

A2: If synthesized via the van Leusen oxazole synthesis from 2-cyanobenzaldehyde and tosylmethyl isocyanide (TosMIC), common impurities may include unreacted 2-cyanobenzaldehyde, residual TosMIC, the intermediate 4-tosyl-4,5-dihydrooxazole, and the byproduct p-toluenesulfinic acid.[1] The purity of the starting aldehyde is crucial, as it can oxidize to 2-cyanobenzoic acid.[1]

Q3: How can I assess the purity of my this compound after purification?

A3: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual impurities.

Q4: My compound appears as an oil and won't crystallize. What should I do?

A4: "Oiling out" can occur if the compound separates from the solution above its melting point or if there are significant impurities.[2] Try re-dissolving the oil in a minimal amount of a good solvent and then slowly add a poor solvent (anti-solvent) until turbidity is observed, then allow it to cool slowly.[2] Seeding with a small crystal of pure product can also induce crystallization. If oiling persists, consider purifying the material by column chromatography first to remove impurities that may be inhibiting crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield after column chromatography.
Possible Cause Solution
Compound is too polar/non-polar for the chosen eluent. Optimize the solvent system using TLC before running the column. A good starting point for this compound is a mixture of hexanes and ethyl acetate.
Co-elution with a byproduct of similar polarity. Try a shallower solvent gradient during elution to improve separation. If standard silica gel chromatography is insufficient, consider using reverse-phase chromatography.
Compound streaking on the column. This can be due to overloading the column or the presence of very polar impurities. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Pre-adsorbing the crude material onto a small amount of silica gel before loading can also help.
Irreversible adsorption to the silica gel. If the compound is basic, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can prevent streaking and improve recovery.
Problem 2: Poor recovery or no crystal formation during recrystallization.
Possible Cause Solution
Inappropriate solvent choice. The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] Conduct small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable system.
Solution is not saturated. If too much solvent was added, slowly evaporate some of it to increase the concentration of your compound.[2]
Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize recovery.[2]
Lack of nucleation sites. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[2]

Data Presentation

The following table summarizes typical solvent systems that can be used for the purification of this compound and related aromatic oxazoles.

Purification Technique Solvent System Typical Rf / Observations Notes
Column Chromatography Hexanes/Ethyl Acetate (Gradient)Target Rf ~0.3A gradient from 100% hexanes to a higher concentration of ethyl acetate is often effective.
Column Chromatography Dichloromethane/Methanol (Gradient)Target Rf ~0.3Useful for more polar impurities. Start with 100% dichloromethane and gradually add methanol.
Recrystallization Ethanol/Water-Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then cool slowly.
Recrystallization Toluene-Toluene can be a good solvent for recrystallizing aromatic compounds.
Recrystallization Isopropanol-Another common alcohol for recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with different ratios of hexanes and ethyl acetate to find a solvent system that gives the desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If a gradient is used, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystals begin to form, the flask can be cooled further in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Purity Assessment crude Crude this compound tlc TLC Analysis crude->tlc Evaluate Impurity Profile column Column Chromatography tlc->column High Impurity Load recrystallization Recrystallization tlc->recrystallization Low Impurity Load analysis Purity Check (TLC, HPLC, NMR) column->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity >98%

Caption: Purification workflow for this compound.

troubleshooting_crystallization start No Crystals Form cause1 Solution not saturated? start->cause1 cause2 Inappropriate solvent? cause1->cause2 No solution1 Evaporate some solvent cause1->solution1 Yes cause3 No nucleation sites? cause2->cause3 No solution2 Perform new solvent screen cause2->solution2 Yes solution3 Scratch flask or add seed crystal cause3->solution3 Yes

Caption: Troubleshooting guide for crystallization issues.

References

Technical Support Center: Synthesis of 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Oxazolyl)benzonitrile. The following information is designed to help you identify and resolve common side reactions and other issues encountered during this synthesis, particularly when employing the Van Leusen oxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of this compound in my Van Leusen reaction. What are the common causes and how can I improve it?

Low yields in the Van Leusen synthesis of this compound can stem from several factors, primarily related to starting material purity, reaction conditions, and the formation of specific byproducts.

Troubleshooting Steps:

  • Starting Material Purity:

    • 2-Cyanobenzaldehyde: This starting material can be prone to oxidation to 2-cyanobenzoic acid, especially during prolonged storage. The presence of this acidic impurity will consume the base (e.g., potassium carbonate) required for the reaction, thereby inhibiting the synthesis.

      • Recommendation: Use freshly purified 2-cyanobenzaldehyde. Purity can be checked by melting point or spectroscopic methods.

    • Tosylmethyl isocyanide (TosMIC): Ensure the TosMIC is of high purity and has been stored under anhydrous conditions. Decomposition of TosMIC can lead to lower yields.

  • Reaction Conditions:

    • Base Strength and Stoichiometry: An insufficient amount or weakly basic catalyst may not be effective in deprotonating the TosMIC, which is a crucial step for the reaction to proceed.

      • Recommendation: Ensure at least a stoichiometric amount of a suitable base, such as potassium carbonate, is used. In some cases, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU may improve yields.[1]

    • Temperature and Reaction Time: The reaction may require optimization of temperature and time to ensure complete conversion.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gentle increase in temperature or extended reaction time might be necessary to drive the reaction to completion.[1]

Q2: I have isolated a significant byproduct that is not my desired this compound. What could it be?

Several side reactions can occur during the synthesis. Identifying the byproduct is key to troubleshooting the reaction.

Common Side Products and Their Causes:

Side ProductPotential CauseRecommended Solution
4-Tosyl-4,5-dihydro-2-(2-cyanophenyl)oxazole Incomplete elimination of the tosyl group from the oxazoline intermediate. This is a common intermediate in the Van Leusen reaction.[1]Increase the reaction temperature or use a stronger base to promote the elimination of p-toluenesulfinic acid.[1] If the intermediate has already been isolated, it can be subjected to basic conditions again to facilitate elimination.[1]
2-(5-Oxazolyl)benzamide Hydrolysis of the nitrile group of the product or starting material under the basic reaction conditions, especially if water is present.Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents.
Polymeric materials or unidentified baseline spots on TLC Self-condensation or polymerization of 2-cyanobenzaldehyde under basic conditions.Add the 2-cyanobenzaldehyde slowly to the reaction mixture containing the deprotonated TosMIC to maintain a low concentration of the aldehyde.
2-Cyanobenzoic acid Oxidation of the starting 2-cyanobenzaldehyde.Use freshly purified 2-cyanobenzaldehyde.
Q3: How can I effectively purify the crude this compound?

Purification of the final product is crucial to remove unreacted starting materials, the p-toluenesulfinic acid byproduct, and any other side products.

Purification Strategy:

  • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Column Chromatography: The most effective method for purifying the crude product is typically flash column chromatography on silica gel. A gradient elution system, for example, with hexanes and ethyl acetate, can be used to separate the desired product from less polar starting materials and more polar byproducts.

Experimental Protocols

Key Experiment: Synthesis of this compound via Van Leusen Reaction

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

  • 2-Cyanobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 equivalents) in anhydrous methanol, add Tosylmethyl isocyanide (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes to allow for the deprotonation of TosMIC.

  • Add a solution of 2-cyanobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Visualizations

Below are diagrams illustrating the key reaction pathway and a general experimental workflow.

van_leusen_synthesis cluster_reactants Reactants cluster_reaction Van Leusen Reaction cluster_products Products 2_Cyanobenzaldehyde 2-Cyanobenzaldehyde Nucleophilic_Attack Nucleophilic attack on aldehyde 2_Cyanobenzaldehyde->Nucleophilic_Attack TosMIC Tosylmethyl isocyanide (TosMIC) Deprotonation Deprotonation of TosMIC TosMIC->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->Nucleophilic_Attack Cyclization Intramolecular cyclization Nucleophilic_Attack->Cyclization Intermediate 4-Tosyl-4,5-dihydrooxazole Intermediate Cyclization->Intermediate Elimination Elimination of p-toluenesulfinic acid Intermediate->Elimination Product This compound Elimination->Product Byproduct_tosyl p-Toluenesulfinic acid Elimination->Byproduct_tosyl

Caption: Van Leusen synthesis of this compound.

experimental_workflow Start Start Reaction_Setup Set up reaction: - 2-Cyanobenzaldehyde - TosMIC - Base - Solvent Start->Reaction_Setup Monitoring Monitor reaction by TLC Reaction_Setup->Monitoring Workup Aqueous Work-up: - Quench with water - Extract with organic solvent Monitoring->Workup Purification Purification: - Wash with brine - Dry over Na₂SO₄ - Concentrate Workup->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Final_Product Pure this compound Column_Chromatography->Final_Product

References

Troubleshooting low yields in 2-(5-Oxazolyl)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Oxazolyl)benzonitrile. The following information is designed to address common challenges and improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent methods for synthesizing the oxazole ring in this context are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. The Van Leusen approach utilizes an aldehyde (in this case, 2-cyanobenzaldehyde) and tosylmethyl isocyanide (TosMIC).[1][2] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor.[3][4]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in oxazole syntheses can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in the starting materials, particularly the aldehyde, can lead to side reactions. It is crucial to use highly pure 2-cyanobenzaldehyde and TosMIC (for Van Leusen) or a pure 2-acylamino-ketone precursor (for Robinson-Gabriel).

  • Reaction Conditions: Temperature, reaction time, and the choice of base or dehydrating agent are critical. These parameters often require optimization for specific substrates.

  • Moisture: Many oxazole syntheses are sensitive to water. Ensuring anhydrous conditions by using dry solvents and glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon), can significantly improve yields.

  • Side Reactions: The formation of byproducts such as oxazolines, enamides, or decomposition of reagents can reduce the yield of the desired product.[1]

Q3: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be and how can I minimize it?

In the Van Leusen synthesis, a common byproduct is the stable 4-tosyl-4,5-dihydrooxazole intermediate.[1] This occurs when the final elimination of the tosyl group is incomplete. To minimize its formation, consider the following:

  • Increase the reaction temperature after the initial addition of reagents to promote the elimination step.

  • Use a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide.[1]

  • Extend the reaction time to allow for complete conversion.

In the Robinson-Gabriel synthesis, incomplete cyclodehydration can leave unreacted 2-acylamino-ketone starting material.[5] Optimizing the dehydrating agent and temperature is key.

Q4: Can the nitrile group react under the conditions of oxazole synthesis?

The nitrile group is generally stable under the conditions of many oxazole syntheses. However, under strongly acidic or basic conditions, particularly at elevated temperatures and in the presence of water, hydrolysis of the nitrile to a carboxylic acid or amide can occur. It is important to control the reaction conditions and work-up procedure to minimize this potential side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Van Leusen: - Inactive TosMIC reagent.- Base is not strong enough.- Low reaction temperature.Robinson-Gabriel: - Inefficient cyclodehydration.- Decomposition of starting material in strong acid.[5]Van Leusen: - Use fresh, high-purity TosMIC.- Switch to a stronger base like potassium tert-butoxide or DBU.[1]- Gradually increase the reaction temperature after initial reagent addition.Robinson-Gabriel: - Use a more powerful dehydrating agent such as trifluoroacetic anhydride or phosphorus pentoxide.[3][5]- Consider milder dehydrating agents for sensitive substrates.[5]
Formation of Multiple Byproducts Van Leusen: - Presence of water leading to TosMIC decomposition.- Incomplete elimination of the tosyl group, forming a dihydrooxazole intermediate.[1]Robinson-Gabriel: - Side reactions like enamide formation.- Polymerization under strong acid catalysis.[5]Van Leusen: - Ensure strictly anhydrous conditions (dry solvents, glassware, inert atmosphere).[1]- Increase reaction temperature or use a stronger base to promote elimination.[1]Robinson-Gabriel: - Modify reaction conditions (temperature, dehydrating agent) to disfavor enamide formation.[5]- Lower the reaction temperature and use a lower concentration of acid to minimize polymerization.[5]
Difficulty in Product Purification - The desired oxazole has a similar polarity to byproducts or unreacted starting material.- Optimize the reaction to maximize conversion and minimize byproducts.- Employ a different chromatographic separation method (e.g., different solvent system, use of a different stationary phase).- Consider purification by recrystallization or distillation if applicable.

Experimental Protocols

Protocol 1: Van Leusen Synthesis of this compound

This protocol is based on the general procedure for the Van Leusen oxazole synthesis.[2]

Materials:

  • 2-Cyanobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide

  • Anhydrous methanol

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 2-cyanobenzaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.1 eq).

  • Add potassium carbonate (2.0 eq) portion-wise to the mixture at room temperature.

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Robinson-Gabriel Synthesis of a this compound Precursor

This protocol outlines the synthesis of a 2-acylamino-ketone precursor, which can then be cyclized to the target oxazole.

Materials:

  • 2-Amino-1-(2-cyanophenyl)ethan-1-one hydrochloride

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Suspend 2-amino-1-(2-cyanophenyl)ethan-1-one hydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0 °C and add triethylamine (2.2 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 2-benzamido-1-(2-cyanophenyl)ethan-1-one can be purified by recrystallization or column chromatography.

Cyclodehydration Step:

  • Dissolve the purified 2-acylamino-ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).

  • Add a dehydrating agent such as concentrated sulfuric acid (catalytic to stoichiometric amounts) or trifluoroacetic anhydride (1.5-2.0 eq).[3]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography to obtain this compound.

Data Presentation

The following table provides hypothetical yield data for the Van Leusen synthesis of this compound under various conditions to illustrate the impact of different parameters on the reaction outcome.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Methanol65465
2K₂CO₃Ethanol78468
3Cs₂CO₃Toluene80675
4DBUTHF66382
5K-tert-butoxideTHF25578
6K₂CO₃Methanol (non-anhydrous)65430

Visualizations

reaction_pathway Van Leusen Oxazole Synthesis Pathway 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Intermediate_Adduct Intermediate Adduct 2-Cyanobenzaldehyde->Intermediate_Adduct TosMIC TosMIC TosMIC->Intermediate_Adduct Base Base Base->Intermediate_Adduct Deprotonation of TosMIC Dihydrooxazole 4-Tosyl-4,5-dihydrooxazole Intermediate_Adduct->Dihydrooxazole Cyclization Product This compound Dihydrooxazole->Product Elimination of TosH

Caption: Van Leusen reaction pathway for this compound.

troubleshooting_workflow Troubleshooting Low Yields start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_reagents->start Impurities Found (Purify/Replace) check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents Pure check_conditions->start Moisture Present (Dry Solvents/Glassware) optimize_reaction Optimize Reaction (Base, Temp, Time) check_conditions->optimize_reaction Conditions Anhydrous analyze_byproducts Analyze Byproducts (TLC, NMR) optimize_reaction->analyze_byproducts purification Improve Purification Strategy analyze_byproducts->purification Byproducts Identified success Yield Improved purification->success

Caption: A workflow for troubleshooting low reaction yields.

logical_relationships Problem-Solution Relationships cluster_problems Common Problems cluster_solutions Potential Solutions P1 Incomplete Reaction S1 Increase Temperature/ Extend Reaction Time P1->S1 S2 Use Stronger Base/ Better Dehydrating Agent P1->S2 P2 Side Product Formation P2->S1 S3 Ensure Anhydrous Conditions P2->S3 P3 Reagent Decomposition P3->S3 S4 Use Fresh/Pure Reagents P3->S4

References

Technical Support Center: Improving the Purity of 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-(5-Oxazolyl)benzonitrile during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Common impurities often stem from unreacted starting materials, side-products from the synthetic route, or degradation of the product. Based on typical syntheses for oxazoles and benzonitriles, likely impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the benzonitrile or oxazole ring.

  • Byproducts of Ring Formation: The synthesis of the oxazole ring can sometimes lead to the formation of isomeric or partially cyclized products.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, particularly under acidic or basic conditions.

  • Solvent Impurities: High-boiling point solvents used in the reaction or purification may be retained in the final product.

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary purification strategies for this compound are column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is effective for separating the target compound from impurities with different polarities.

  • Recrystallization: This technique is useful for removing minor impurities and obtaining a highly crystalline final product, provided a suitable solvent system can be identified.

Q3: How can I effectively monitor the purity of this compound during and after purification?

A3: Purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of a reaction and the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectra of the purified product to that of a reference standard.

  • Mass Spectrometry (MS): Can help to identify the molecular weights of any impurities present.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

If your crude this compound has a low purity, a systematic approach to purification is necessary.

Troubleshooting Workflow:

start Crude Product (Low Purity) characterize Characterize Impurities (TLC, LC-MS, NMR) start->characterize decision Nature of Impurities? characterize->decision column_chrom Column Chromatography decision->column_chrom  Different Polarity recrystallization Recrystallization decision->recrystallization  Similar Polarity / Crystalline Product liquid_extraction Liquid-Liquid Extraction decision->liquid_extraction  Acidic/Basic Impurities end_product Pure Product column_chrom->end_product recrystallization->end_product liquid_extraction->column_chrom

Caption: Troubleshooting workflow for low purity crude product.

Issue 2: Persistent Impurity with Similar Polarity

When an impurity has a similar Rf value to the product on TLC, making separation by standard column chromatography difficult, consider the following:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems, including those with different solvent selectivities (e.g., using dichloromethane or ethyl acetate in combination with hexanes).

    • Gradient Elution: Employ a shallow gradient elution to improve the resolution between your product and the impurity.

  • Recrystallization: This is often the most effective method for removing impurities with very similar polarity. A systematic solvent screen is recommended to find the ideal recrystallization solvent.

Issue 3: Final Product is an Oil or Gummy Solid

If your purified product is not a solid, it may indicate the presence of residual solvent or that the compound is amorphous.

  • Removal of Residual Solvents:

    • High Vacuum: Dry the sample under high vacuum for an extended period.

    • Co-evaporation: Dissolve the product in a low-boiling point solvent (e.g., dichloromethane) and re-evaporate the solvent. Repeat this process several times.

  • Inducing Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: Add a small crystal of a previously purified batch to induce crystallization.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Crude this compound

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:EtOAc).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Elution: Carefully add the dried, adsorbed sample to the top of the column. Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Column Chromatography Parameters

ParameterRecommended Starting ConditionsNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most small molecule purifications.
Mobile Phase Hexanes:Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) and gradually increase to a higher polarity (e.g., 70:30).
Loading Method Dry LoadingPreferred for better resolution.
Monitoring TLC with UV visualization (254 nm)The aromatic rings should be UV active.
Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Impure this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flasks, hot plate, ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the impure compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or placing it in an ice bath may induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and dry them under vacuum.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on Cooling
EthanolLowHighGood
IsopropanolLowHighGood
Ethyl Acetate/HexanesModerate (in EtOAc)High (in EtOAc)Good (add hexanes as anti-solvent)
WaterInsolubleInsolubleN/A

Visualizations

General Purification Workflow

start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup initial_sep Initial Separation workup->initial_sep col_chrom Column Chromatography initial_sep->col_chrom further_purify Further Purification col_chrom->further_purify recryst Recrystallization further_purify->recryst final_product Pure this compound recryst->final_product

Caption: A general workflow for the purification of this compound.

Technical Support Center: 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-(5-Oxazolyl)benzonitrile to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture.[1] While a specific temperature range is not provided in the available safety data, "cool" generally implies temperatures below ambient room temperature, often refrigerated conditions (2-8 °C) for long-term storage.

Q2: Is this compound stable under normal laboratory conditions?

The compound is stated to be stable under recommended storage conditions.[1] However, like many organic compounds, its stability can be influenced by prolonged exposure to heat, light, and atmospheric moisture. For routine laboratory use, it is advisable to handle the compound in a controlled environment and minimize its exposure to ambient conditions.

Q3: What are the known incompatibilities for this compound?

Specific incompatibility data for this compound is limited. However, based on the chemical structure (benzonitrile and oxazole moieties), it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.[2] Benzonitriles, in general, can react violently with strong oxidizing agents and acids.[2]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not documented, potential degradation can be inferred from its functional groups:

  • Hydrolysis of the Nitrile Group: The benzonitrile group can be susceptible to hydrolysis under acidic or basic conditions to form the corresponding benzoic acid derivative.[3][4]

  • Oxazole Ring Opening: Oxazole rings can be sensitive to strong acids and certain oxidizing conditions, potentially leading to ring-opening byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color, clumping) Moisture absorptionEnsure the container is tightly sealed and stored in a desiccator or a dry environment. Consider aliquoting the compound for frequent use to minimize opening the main stock bottle.
Inconsistent experimental results Compound degradation- Confirm the storage conditions have been appropriate. - Perform a purity check using a suitable analytical method (e.g., HPLC, LC-MS) to assess for the presence of degradation products. - If degradation is suspected, use a fresh, unopened sample for comparison.
Low assay signal or potency Degradation leading to inactive byproducts- Investigate the pH of your experimental buffers; extreme pH can accelerate hydrolysis. - Protect experimental solutions from prolonged exposure to light and elevated temperatures. - Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol: General Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity and stability of this compound. Method development and validation are required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a common starting point for this type of aromatic compound.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a standard solution of the compound to determine its retention time and peak area.

    • To assess stability, subject samples of the compound (in solid state or in solution) to stress conditions (e.g., elevated temperature, high humidity, UV light exposure) for a defined period.

    • Analyze the stressed samples by HPLC and compare the chromatograms to that of a control (unstressed) sample. Look for a decrease in the main peak area and the appearance of new peaks, which may indicate degradation products.

Visualizations

logical_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage check_purity Assess Purity of Stock (e.g., HPLC, LC-MS) check_storage->check_purity new_sample Use Fresh, Unopened Sample check_purity->new_sample Purity Issue Suspected investigate_protocol Investigate Experimental Protocol (pH, Temperature, Light Exposure) check_purity->investigate_protocol Stock Purity OK compare_results Compare Results with Fresh Sample new_sample->compare_results issue_resolved Issue Resolved compare_results->issue_resolved Results Consistent degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Results Still Inconsistent modify_protocol Modify Protocol to Minimize Stress investigate_protocol->modify_protocol modify_protocol->issue_resolved degradation_confirmed->modify_protocol

Caption: Troubleshooting workflow for stability issues.

potential_degradation_pathway Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis oxidation Oxidation (Strong Oxidizing Agents) parent->oxidation benzoic_acid 2-(5-Oxazolyl)benzoic Acid hydrolysis->benzoic_acid ring_opened Oxazole Ring-Opened Products oxidation->ring_opened

Caption: Potential degradation pathways.

References

Overcoming challenges in the synthesis of 2-(5-Oxazolyl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(5-Oxazolyl)benzonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most widely applicable and direct method is the Van Leusen oxazole synthesis.[1][2][3][4] This reaction utilizes 2-cyanobenzaldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base to form the desired 5-substituted oxazole ring in a one-pot reaction.[1][2] Aromatic aldehydes with electron-withdrawing groups, such as the nitrile group in 2-cyanobenzaldehyde, are generally compatible with this reaction.[2]

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Van Leusen synthesis can stem from several factors. Common causes include incomplete elimination of the tosyl group from the dihydrooxazole intermediate, decomposition of the TosMIC reagent, or the presence of impurities in the starting materials.[5] Ensuring strictly anhydrous conditions is critical, as TosMIC is sensitive to moisture.[5] Additionally, the choice of base and reaction temperature can significantly impact the efficiency of the final elimination step.[5]

Q3: I am observing a significant byproduct in my reaction. What could it be?

A3: A common byproduct is the stable 4-tosyl-4,5-dihydrooxazole intermediate, which accumulates if the final elimination of p-toluenesulfinic acid is inefficient.[5] Another possibility is the formation of N-(tosylmethyl)formamide, a decomposition product of TosMIC, especially if water is present in the reaction.[5] If your 2-cyanobenzaldehyde starting material is contaminated with the corresponding carboxylic acid or ketones, you may also see unwanted side products.[5]

Q4: How can I improve the purity of my final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel.[6] A solvent system such as ethyl acetate/hexane is often effective for separating the desired oxazole from byproducts and unreacted starting materials.[7] If you are facing difficulties with co-eluting impurities, recrystallization from a suitable solvent system (e.g., ethanol or isopropanol/water) can be an effective secondary purification step.

Q5: Can I use a different synthetic route besides the Van Leusen synthesis?

A5: Yes, other classical methods for oxazole synthesis exist, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. However, this would require the synthesis of a suitable N-(2-cyanophenacyl)amide precursor, which may involve more steps than the Van Leusen approach. For the direct construction from an aldehyde like 2-cyanobenzaldehyde, the Van Leusen reaction is generally more convergent and efficient.[1][2]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive TosMIC Reagent: TosMIC is moisture-sensitive and can decompose upon storage.[5] 2. Insufficiently Strong Base: The base may not be strong enough to deprotonate TosMIC effectively. 3. Low Reaction Temperature: The initial addition or the final elimination step may require higher temperatures.[5]1. Use freshly purchased or properly stored TosMIC. Handle under an inert atmosphere (e.g., nitrogen or argon). 2. Switch to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] 3. After the initial addition of reagents at a lower temperature, gently heat the reaction mixture (e.g., to 40-60 °C or reflux) to promote the elimination step.[5]
Major Byproduct Identified as 4-Tosyl-4,5-dihydrooxazole 1. Incomplete Elimination: The base-promoted elimination of the tosyl group is the final and often rate-limiting step.[5] 2. Weak Base or Low Temperature: Conditions are not sufficient to drive the elimination to completion.1. Increase Reaction Time: Allow the reaction to stir for a longer period at an elevated temperature. 2. Use a Stronger Base: Employ a base like DBU or t-BuOK from the start, or add it in a second step to the crude mixture to force the elimination.[5] 3. Post-Workup Treatment: If the intermediate has been isolated, it can be redissolved and treated with a strong base to form the desired oxazole.[5]
Formation of Nitrile Byproduct Instead of Oxazole 1. Ketone Impurity in Aldehyde: The Van Leusen reaction of a ketone with TosMIC yields a nitrile, not an oxazole.[5]1. Purify the Aldehyde: Ensure the 2-cyanobenzaldehyde is of high purity. Purify via distillation or column chromatography if necessary to remove any 2-cyanoacetophenone or related ketone impurities.[5]
Complex Mixture of Products / Tar Formation 1. Decomposition of Starting Materials: 2-cyanobenzaldehyde or TosMIC may be unstable under the reaction conditions. 2. Reaction Temperature Too High: Excessive heat can lead to polymerization or decomposition.1. Use High-Purity Reagents: Ensure both the aldehyde and TosMIC are pure. 2. Control Temperature: Add reagents slowly at a controlled temperature (e.g., 0 °C or room temperature) before gently heating. Avoid excessively high temperatures.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired oxazole and the dihydrooxazole intermediate or other impurities may have similar Rf values on TLC.1. Optimize Chromatography: Screen different solvent systems (e.g., varying ratios of ethyl acetate/hexane, or trying dichloromethane/methanol). 2. Recrystallization: If chromatography is insufficient, attempt to recrystallize the product from a suitable solvent.

Data Presentation

Table 1: Effect of Base and Solvent on Van Leusen Oxazole Synthesis Yield

The following data, adapted from studies on substituted aromatic aldehydes, illustrates the impact of reaction conditions on product yield. Note that optimal conditions for 2-cyanobenzaldehyde may require specific optimization.

Aldehyde SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeK₃PO₄ (2 equiv)Isopropanol65 (MW)0.1396[8][9]
4-ChlorobenzaldehydeK₃PO₄ (2 equiv)Isopropanol65 (MW)0.1595[9]
4-Cyanobenzaldehyde K₃PO₄ (2 equiv) Isopropanol 65 (MW) 0.15 92 [9]
2-NitrobenzaldehydeK₃PO₄ (2 equiv)Isopropanol65 (MW)0.2589[9]
BenzaldehydeK₂CO₃MethanolReflux3-6Good[2]
Various Aldehydes[PAIM][NTf2]Ionic LiquidRT-High[2]

MW = Microwave irradiation

Experimental Protocols

Protocol 1: General Van Leusen Synthesis of this compound

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2-cyanobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous methanol.

  • Addition of Reagents: Add 2-cyanobenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.0-1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Visualizations

General Workflow for Van Leusen Synthesis

G cluster_0 Reaction Phase cluster_1 Workup & Extraction cluster_2 Purification Phase A Combine 2-Cyanobenzaldehyde, TosMIC, and Base in Anhydrous Methanol B Heat to Reflux A->B C Monitor by TLC B->C D Cool and Concentrate (Remove Methanol) C->D Reaction Complete E Partition between Ethyl Acetate and Water D->E F Wash Organic Layer with Brine E->F G Dry and Concentrate F->G H Column Chromatography (Silica Gel) G->H I Characterize Pure Product H->I

Caption: General experimental workflow for the Van Leusen synthesis.

Troubleshooting Decision Pathway

G Start Low Yield or Incomplete Reaction CheckTLC Analyze TLC Plate Start->CheckTLC UnreactedSM Significant Unreacted Starting Material? CheckTLC->UnreactedSM Intermediate Spot consistent with Dihydrooxazole Intermediate? CheckTLC->Intermediate           ComplexMix Complex Mixture / Streaking? CheckTLC->ComplexMix           UnreactedSM->Intermediate No Sol_TimeTemp Increase Reaction Time or Temperature UnreactedSM->Sol_TimeTemp Yes Sol_Base Use Stronger Base (e.g., DBU, t-BuOK) UnreactedSM->Sol_Base Sol_Reagent Check Purity/Activity of TosMIC UnreactedSM->Sol_Reagent Intermediate->ComplexMix No Sol_ForceElim Increase Temperature or Use Stronger Base Intermediate->Sol_ForceElim Yes Sol_Decomp Check for Moisture, Lower Temperature ComplexMix->Sol_Decomp Yes Success Improved Yield Sol_TimeTemp->Success Sol_Base->Success Sol_Reagent->Success Sol_ForceElim->Success Sol_Decomp->Success

Caption: Troubleshooting logic for low-yield Van Leusen reactions.

References

Technical Support Center: Synthesis of 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(5-Oxazolyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: This method couples an oxazole-5-boronic acid derivative with a 2-halobenzonitrile (e.g., 2-bromobenzonitrile). It is often favored due to the commercial availability and relative stability of boronic acids and their esters.[1]

  • Direct C-H Arylation: This approach involves the direct coupling of oxazole with a 2-halobenzonitrile or a 2-cyanophenyl triflate, avoiding the pre-functionalization of the oxazole ring.[2][3][4] This can be a more atom-economical approach.

  • Stille Coupling: This involves the reaction of a 5-(trialkylstannyl)oxazole with a 2-halobenzonitrile. While effective, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: This method utilizes an organozinc derivative of oxazole to couple with a 2-halobenzonitrile.

Q2: Which catalyst system is recommended for a Suzuki-Miyaura coupling to synthesize this compound?

A2: A common and effective catalyst system for Suzuki-Miyaura couplings involving heteroaryl compounds is a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), in combination with a suitable phosphine ligand. For challenging couplings, bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can be beneficial in preventing catalyst inhibition by nitrogen-containing heterocycles.[5]

Q3: Can the nitrile group in 2-halobenzonitrile interfere with the palladium catalyst?

A3: Yes, the nitrile group, along with the nitrogen atom of the oxazole ring, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5] To mitigate this, using bulkier, electron-rich ligands can be effective. These ligands can promote the desired catalytic cycle and reduce catalyst poisoning.[5]

Q4: What are the common side reactions to look out for during the synthesis?

A4: Common side reactions include:

  • Homocoupling: Formation of biphenyl derivatives from the benzonitrile starting material or bioxazoles from the oxazole starting material.

  • Hydrodehalogenation: Reduction of the 2-halobenzonitrile to benzonitrile. This can be minimized by using dry, non-protic solvents and appropriate bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

  • Protodeborylation: In Suzuki-Miyaura coupling, the oxazole-boronic acid can be converted back to oxazole. This is often promoted by moisture and certain bases. Using stable boronic esters, like pinacol esters, can help reduce this side reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivation The nitrile group of the benzonitrile or the nitrogen of the oxazole may be inhibiting the palladium catalyst.[5] Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to prevent catalyst poisoning.[5]
Inefficient Oxidative Addition The 2-halobenzonitrile may be unreactive. If using 2-chlorobenzonitrile, consider switching to the more reactive 2-bromobenzonitrile or 2-iodobenzonitrile. Increasing the reaction temperature may also be necessary.
Poor Quality Reagents Boronic acids can degrade over time. Use fresh or properly stored boronic acids, or consider using more stable pinacol boronate esters. Ensure all reagents and solvents are pure and dry.
Suboptimal Base The choice of base is critical. For Suzuki-Miyaura reactions, screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Inadequate Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
Issue 2: Formation of Significant Side Products
Side Product Troubleshooting Steps
Homocoupling of Benzonitrile or Oxazole This is often due to slow transmetalation. Adjust the stoichiometry of the coupling partners. A slight excess of the oxazole-boronic acid derivative may be beneficial. Ensure a rigorously oxygen-free environment.
Hydrodehalogenation of 2-Halobenzonitrile This side reaction is often caused by hydride sources in the reaction mixture. Use anhydrous, non-protic solvents. Consider switching to bases like K₃PO₄ or Cs₂CO₃ which are less likely to promote this pathway.[5]
Protodeborylation of Oxazole-Boronic Acid This is often caused by excess water or an inappropriate base. Use anhydrous conditions and consider using a milder base. Using a pinacol boronate ester of the oxazole can significantly improve stability.

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids (Representative Data)

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95Generic Buchwald-Hartwig Protocol
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane11085-95Adapted from various literature
PdCl₂(dppf) (3)-Cs₂CO₃DMF9070-90Common for heteroaryl couplings
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8060-85Classical Suzuki conditions

Table 2: Direct C-H Arylation of Oxazoles with Aryl Halides (Representative Data)

Palladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMA13070-90 (C5-arylation)[4]
Pd(OAc)₂ (5)P(Cy)₃ (10)KOAcToluene13065-85 (C2-arylation)[4]
PdCl(cinnamyl)(dppf) (2)-CsOAcMesitylene140>90[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a representative procedure based on established methods for Suzuki-Miyaura coupling of heteroaryl compounds. Optimization may be required for specific substrates.

Materials:

  • 2-Bromobenzonitrile

  • Oxazole-5-boronic acid pinacol ester

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile (1.0 eq.), oxazole-5-boronic acid pinacol ester (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,2-dimethoxyethane (DME) and degassed water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzonitrile.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis of Oxazole-5-boronic acid pinacol ester

This protocol is adapted from literature procedures for the borylation of oxazoles.

Materials:

  • Oxazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Iridium catalyst (e.g., [Ir(cod)OMe]₂)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)

  • Cyclohexane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, combine oxazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), [Ir(cod)OMe]₂ (0.03 eq.), and dtbpy (0.06 eq.) in a reaction vessel.

  • Add anhydrous and degassed cyclohexane as the solvent.

  • Seal the vessel and heat the mixture at 80 °C for 16-24 hours.

  • Monitor the reaction for the formation of the product by GC-MS or NMR of an aliquot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-Bromobenzonitrile Oxazole-5-boronic acid ester Base (e.g., Na2CO3) B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N2 B->C D Add Degassed Solvents (e.g., DME/H2O) C->D E Heat & Stir (e.g., 80-90 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G Reaction Complete H Aqueous Work-up: Extraction with Organic Solvent G->H I Dry & Concentrate H->I J Purify: Column Chromatography I->J K This compound J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield Start Low Yield of This compound Catalyst Potential Catalyst Inhibition? Start->Catalyst Reagents Reagent Quality Issue? Catalyst->Reagents No ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->ChangeLigand Yes Conditions Suboptimal Reaction Conditions? Reagents->Conditions No FreshReagents Use Fresh/Pure Reagents (especially boronic acid ester) Reagents->FreshReagents Yes OptimizeConditions Screen Base, Solvent, & Temperature Conditions->OptimizeConditions Yes InertAtmosphere Ensure Rigorous Inert Atmosphere Conditions->InertAtmosphere No

Caption: Troubleshooting guide for low product yield.

Catalyst_Selection_Logic Start Synthesis of This compound Method Choose Synthetic Method Start->Method Suzuki Suzuki-Miyaura Coupling Method->Suzuki Pre-functionalized Oxazole Available DirectArylation Direct C-H Arylation Method->DirectArylation Atom Economy Desired StilleNegishi Stille/Negishi Coupling Method->StilleNegishi Alternative (Toxicity Concern) CatalystSuzuki Pd(0) Catalyst (e.g., Pd(PPh3)4) + Base Suzuki->CatalystSuzuki CatalystDirect Pd(OAc)2 + Ligand + Base DirectArylation->CatalystDirect CatalystStille Pd(0) Catalyst StilleNegishi->CatalystStille LigandSuzuki Consider Bulky Ligand (e.g., SPhos) for N-Heterocycles CatalystSuzuki->LigandSuzuki

Caption: Logic for catalyst selection.

References

Technical Support Center: 2-(5-Oxazolyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(5-Oxazolyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is typically synthesized through methods that form the oxazole ring. Common strategies include modifications of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, or the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[1][2][3] Another approach involves the reaction of a substituted benzoyl chloride with an appropriate amino ketone derivative.

Q2: I am observing a low yield in my synthesis of this compound. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Suboptimal Temperature: Oxazole synthesis reactions are often sensitive to temperature. High temperatures can lead to byproduct formation, while low temperatures can result in a sluggish or incomplete reaction.[5]

  • Presence of Water: Many oxazole syntheses, particularly those involving dehydrating agents, are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incorrect Stoichiometry: The molar ratios of reactants are critical. For instance, in syntheses starting from a nitrile and an amino alcohol, the ratio can significantly impact the yield.[5]

  • Poor Solvent Choice: The solvent plays a critical role in reaction rate and yield. A solvent that does not adequately dissolve the reactants or is incompatible with the reaction mechanism can lead to poor results.

Q3: What types of byproducts might I expect, and how can I minimize them?

A3: Byproduct formation is a common issue. Depending on the synthetic route, you might observe:

  • Unreacted Starting Materials: This is often due to an incomplete reaction.[4]

  • Ring-Opened Products: Nucleophilic attack on the oxazole ring can lead to its cleavage, especially under harsh basic or acidic conditions.[2]

  • Side-Reactions from Reagents: Dehydrating agents like acetic anhydride can sometimes cause unwanted acetylation of other functional groups.[6]

  • Polymerization: Under certain conditions, starting materials or the product itself may polymerize.

To minimize byproducts, optimize reaction conditions such as temperature, reaction time, and the choice of solvent and catalyst. Purification techniques like column chromatography are typically necessary to isolate the desired product.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect Solvent Polarity: The solvent may not be suitable for the reaction mechanism. For example, SN2 reactions are favored in polar aprotic solvents.[8]Test a range of solvents with varying polarities and proticities (see Table 1). Consider using solvents like acetonitrile, DMF, or THF for nucleophilic substitution steps.
Ineffective Dehydrating Agent: If the synthesis involves a cyclodehydration step, the chosen agent may be too weak or incompatible with the substrates.Common dehydrating agents include triflic acid, phosphorus oxychloride, or Burgess reagent.[2][9] The choice will depend on the specific reactants.
Multiple Spots on TLC (Byproduct Formation) Reaction Temperature Too High: Elevated temperatures can promote side reactions and decomposition.Run the reaction at a lower temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity.
Solvent-Mediated Side Reactions: Protic solvents can interfere with certain reagents or stabilize undesired intermediates.Switch to an aprotic solvent. For example, if using a strong base, a polar aprotic solvent will avoid quenching the base.[8][10]
Difficulty in Product Isolation/Purification Product is highly soluble in the aqueous phase during workup. Adjust the pH of the aqueous layer during extraction to ensure the product is in a neutral form, which is typically more soluble in organic solvents.
Co-elution of impurities during column chromatography. Optimize the solvent system for chromatography. A gradient elution might be necessary to separate compounds with similar polarities.

Data Presentation

Table 1: Influence of Solvent Properties on Key Reaction Steps in this compound Synthesis

Solvent Type Example Solvents Dielectric Constant (Polarity) General Effect on Nucleophilic Reactions (e.g., Oxazole Formation)
Polar Protic Methanol, Ethanol, WaterHighCan slow down SN2 reactions by solvating (caging) the nucleophile through hydrogen bonding. May be suitable for reactions involving stabilization of charged intermediates like carbocations (SN1 type).[8][11][12]
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighGenerally accelerate SN2 reactions. They solvate the cation but leave the anion (nucleophile) relatively free and highly reactive.[8][11]
Nonpolar Aprotic Toluene, Hexane, Dichloromethane (DCM)LowOften used when reactants are nonpolar. Reaction rates can be slower if charged intermediates or polar transition states are involved. Toluene is often used for azeotropic removal of water in dehydration steps.

Experimental Protocols

Protocol 1: Synthesis of this compound via Van Leusen Reaction (Illustrative)

This protocol is a representative example based on the Van Leusen oxazole synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-Formylbenzonitrile

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-formylbenzonitrile (1.0 eq) and anhydrous methanol.

  • Add tosylmethyl isocyanide (TosMIC) (1.1 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) in one portion.

  • Stir the reaction mixture at reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer. Wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Combine 2-Formylbenzonitrile, TosMIC, and K2CO3 in Methanol start->reactants reflux 2. Reflux and Monitor by TLC reactants->reflux workup 3. Quench, Evaporate, and Extract with DCM reflux->workup purify 4. Dry and Purify by Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion check_conditions Review Reaction Conditions check_completion->check_conditions Yes extend_time Increase reaction time check_completion->extend_time No check_solvent Is the solvent appropriate? check_conditions->check_solvent check_temp Is the temperature optimal? check_conditions->check_temp optimize_solvent Test alternative solvents (e.g., Aprotic like DMF, MeCN) check_solvent->optimize_solvent optimize_temp Adjust temperature (lower to reduce byproducts) check_temp->optimize_temp

Caption: A decision tree for troubleshooting low reaction yields.

Illustrative Signaling Pathway: PD-1/PD-L1 Inhibition

Disclaimer: The following diagram illustrates a signaling pathway where benzonitrile derivatives have shown activity. It is provided as a representative example of a biological target for this class of compounds. There is no public data confirming that this compound specifically acts on this pathway.

signaling_pathway cluster_tcell T-Cell cluster_cancer Cancer Cell PD1 PD-1 Receptor ImmuneEvasion T-Cell Exhaustion (Immune Evasion) PD1->ImmuneEvasion Inhibitory Signal TCR T-Cell Receptor (TCR) ImmuneResponse T-Cell Activation (Anti-Tumor Response) TCR->ImmuneResponse PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation Inhibitor Benzonitrile-based Inhibitor Inhibitor->PDL1 Blocks Interaction

References

Technical Support Center: 2-(5-Oxazolyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions for the synthesis of 2-(5-Oxazolyl)benzonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the post-reaction work-up and purification stages.

Question: I have a low yield of the final product after work-up. What are the potential causes and solutions?

Answer: Low yields can stem from several factors during the reaction or the work-up itself. Here are common culprits and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Before work-up, always check the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently increasing the temperature.

  • Product Loss During Aqueous Extraction: The product may have some water solubility or an unfavorable partition coefficient in the chosen solvent system. Emulsion formation can also trap the product.

    • Solution 1: Adjust the pH of the aqueous layer. The oxazole ring has a basic nitrogen atom that can be protonated by acids[1][2]. Ensure the aqueous layer is neutral or slightly basic (using NaHCO3, for example) before extraction to keep the product in its neutral, more organic-soluble form[3].

    • Solution 2: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.

    • Solution 3: To break emulsions, add a small amount of brine (saturated NaCl solution) or pass the mixture through a pad of Celite.

  • Product Degradation: Oxazole rings can be sensitive to strong acids or bases, which might be used during the work-up. Ring cleavage can occur under harsh nucleophilic conditions[1].

    • Solution: Use mild quenching and washing agents like saturated ammonium chloride (NH4Cl) for quenching organometallics or sodium bicarbonate (NaHCO3) for neutralizing acids[3]. Avoid prolonged contact with strong acids or bases.

  • Loss During Purification: The product may be lost during column chromatography or recrystallization.

    • Solution: For column chromatography, select an appropriate solvent system by testing with TLC to ensure a good separation (Rf value between 0.2-0.4). For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation[3].

Question: My final product is impure. How can I identify and remove common impurities?

Answer: Common impurities include unreacted starting materials, reaction byproducts, and residual solvents.

  • Unreacted Starting Materials: These are often the most common impurities.

    • Identification: Compare the product's TLC or NMR spectrum with those of the starting materials.

    • Removal: Column chromatography is the most effective method for separating the product from starting materials with different polarities[4][5]. If the polarity difference is significant, a simple filtration through a silica plug may suffice.

  • Byproducts from Side Reactions: Depending on the synthesis route (e.g., Robinson-Gabriel, van Leusen), various side reactions can occur[1][4]. For instance, incomplete cyclodehydration can leave acylamino ketone intermediates[4].

    • Identification: Advanced analytical techniques like LC-MS or high-field NMR may be necessary to identify unknown byproducts.

    • Removal: Purification is best achieved through flash column chromatography with a carefully chosen eluent system[6]. Recrystallization can also be effective if the impurity has significantly different solubility characteristics.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., DMF, THF, Ethyl Acetate) can be retained.

    • Identification: 1H NMR spectroscopy is highly effective for identifying and quantifying residual solvents.

    • Removal: Drying the purified product under high vacuum for an extended period, sometimes with gentle heating, is the standard procedure.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for oxazole synthesis? A standard procedure involves quenching the reaction, followed by extraction and washing. After cooling the reaction mixture, it is typically poured into water or a mild aqueous solution. The product is then extracted into an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed sequentially with a weak base (e.g., saturated NaHCO3 solution) to remove acidic impurities, water, and finally brine to aid in drying. The organic layer is then dried over an anhydrous salt like Na2SO4 or MgSO4, filtered, and concentrated under reduced pressure[3][4][5].

Q2: Which purification technique is best for this compound? Flash column chromatography on silica gel is generally the most effective method for obtaining high-purity this compound[3][4]. The choice of eluent (e.g., a mixture of n-Hexane and Ethyl Acetate) should be optimized using TLC to achieve good separation from impurities[3]. For final polishing of a solid product, recrystallization from a suitable solvent system can be employed.

Q3: My product appears as an oil, but the literature reports a solid. What should I do? This situation usually indicates the presence of impurities or residual solvent that is depressing the melting point. First, ensure all solvent has been removed by drying under high vacuum. If it remains an oil, attempt to purify it further by column chromatography. After purification, if the product is pure by NMR but still an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

Q4: How should I store the purified this compound? Like many organic compounds, it should be stored in a cool, dark, and dry place in a tightly sealed container. To prevent degradation, storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage.

Data Presentation

The following table summarizes representative data from different work-up and purification strategies. Note that actual results will vary based on the specific reaction conditions.

Strategy IDWork-up MethodPurification MethodTypical Yield (%)Purity by HPLC (%)Notes
A Standard Aqueous Wash (NaHCO3, Brine)Flash Chromatography75-85%>98%Most common and reliable method.
B Acidic Wash (dil. HCl), then Base WashFlash Chromatography60-70%>97%Risk of product loss due to protonation.
C Direct Filtration (for crude solid)Recrystallization50-65%95-97%Faster, but generally results in lower yield and purity.
D Standard Aqueous Wash (NaHCO3, Brine)None (Crude Product)N/A60-80%Impurities from starting materials and byproducts remain.

Experimental Protocols

Protocol 1: General Work-up and Purification Procedure
  • Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to room temperature, followed by further cooling in an ice-water bath (0-5 °C).

  • Aqueous Addition: Slowly add deionized water or a saturated aqueous solution of NaHCO3 to the cooled reaction mixture with stirring to quench any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane)[3][5].

  • Washing: Combine the organic extracts. Wash the combined organic layer once with saturated aqueous NaHCO3 solution and then once with brine[4][5].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product[5].

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system (e.g., n-Hexane:Ethyl Acetate) should be determined beforehand by TLC analysis[3].

  • Final Product Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum to remove any remaining traces of solvent.

Visualizations

Workflow and Troubleshooting Diagrams

Workup_Workflow start Completed Reaction Mixture quench 1. Quench Reaction (e.g., with NaHCO3 solution) start->quench extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash 3. Wash Organic Layer (Water, Brine) extract->wash dry 4. Dry and Concentrate (Na2SO4, Rotary Evaporator) wash->dry crude Crude Product dry->crude purify 5. Purify (Column Chromatography) crude->purify final Pure this compound purify->final

Caption: General experimental workflow for the work-up and purification of this compound.

Troubleshooting_Tree problem Problem Encountered low_yield Low Yield problem->low_yield impure_product Impure Product problem->impure_product cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Possible Cause cause_loss_extract Loss During Extraction? low_yield->cause_loss_extract Possible Cause cause_loss_purify Loss During Purification? low_yield->cause_loss_purify Possible Cause cause_sm Unreacted Starting Material? impure_product->cause_sm Possible Cause cause_byproduct Side Products Formed? impure_product->cause_byproduct Possible Cause sol_incomplete Solution: Monitor with TLC, increase reaction time. cause_incomplete->sol_incomplete sol_loss_extract Solution: Adjust pH to neutral/basic, perform multiple extractions. cause_loss_extract->sol_loss_extract sol_loss_purify Solution: Optimize chromatography eluent via TLC. cause_loss_purify->sol_loss_purify sol_sm Solution: Purify with column chromatography. cause_sm->sol_sm sol_byproduct Solution: Optimize reaction conditions. Purify via chromatography. cause_byproduct->sol_byproduct

Caption: A troubleshooting decision tree for common issues in this compound work-up.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(5-Oxazolyl)benzonitrile. Due to the limited availability of public spectral data for this specific compound, this guide leverages data from structurally related molecules to predict and interpret its NMR spectrum. This approach allows for a robust understanding of the expected chemical shifts and coupling constants, crucial for the structural elucidation and purity assessment of this and similar chemical entities in research and drug development.

Chemical Structure and Atom Numbering

The chemical structure of this compound is depicted below, with atoms numbered for clear NMR signal assignment in the subsequent tables. This numbering scheme facilitates the discussion of expected chemical shifts for each unique proton and carbon atom.

Caption: Numbering of this compound.

¹H NMR Spectral Data Comparison

The following table compares the predicted ¹H NMR chemical shifts (δ) for this compound with the experimental data for benzonitrile. The predictions are based on the known substituent effects of an oxazole ring on an aromatic system.

Proton Predicted δ (ppm) for this compound Experimental δ (ppm) for Benzonitrile Multiplicity Coupling Constant (J, Hz)
H3'7.8 - 8.07.71dd~8.0, 1.5
H4'7.6 - 7.87.56td~8.0, 1.5
H5'7.5 - 7.77.56td~8.0, 1.5
H6'7.9 - 8.17.71dd~8.0, 1.5
H2 (Oxazole)8.0 - 8.2-s-
H4 (Oxazole)7.3 - 7.5-s-

Note: Predicted values are estimations and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data Comparison

The table below provides a comparison of the predicted ¹³C NMR chemical shifts for this compound against the experimental data for benzonitrile.[1][2][3] The introduction of the oxazole substituent is expected to cause notable shifts in the carbon resonances of the benzonitrile ring.

Carbon Predicted δ (ppm) for this compound Experimental δ (ppm) for Benzonitrile [1][2][3]
C1'~112112.2
C2'~135132.6
C3'~129128.9
C4'~133132.0
C5'~126128.9
C6'~140132.6
CN~118118.6
C2 (Oxazole)~151-
C4 (Oxazole)~125-
C5 (Oxazole)~155-

Note: Predicted values are estimations and may vary based on the solvent and experimental conditions.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural analysis and comparison.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for setting up an NMR experiment.

G cluster_workflow NMR Experimental Workflow A Insert Sample into Magnet B Lock on Deuterium Signal A->B C Shim the Magnetic Field B->C D Tune and Match the Probe C->D E Set Acquisition Parameters (Pulse Sequence, Number of Scans) D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Process Data (Fourier Transform, Phasing, Baseline Correction) F->H G->H I Analyze Spectrum H->I

Caption: Standard NMR experimental workflow.

Typical Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing and Interpretation
  • Fourier Transformation: Convert the acquired Free Induction Decay (FID) signal into a frequency-domain spectrum.

  • Phasing: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Peak Integration and Multiplicity Analysis: Integrate the area under each proton signal to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

By following these standardized protocols and utilizing the comparative data provided, researchers can confidently analyze and interpret the NMR spectra of this compound and related compounds.

References

Comparative Analytical Strategies for 2-(5-Oxazolyl)benzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a comparative analysis of mass spectrometry and alternative chromatographic techniques for the characterization of 2-(5-Oxazolyl)benzonitrile, a heterocyclic compound with potential applications in medicinal chemistry.

This document outlines the predicted electron ionization mass spectrometry (EI-MS) fragmentation of this compound and compares this technique with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols are provided to support the objective comparison of these methods.

Mass Spectrometry (MS) Analysis: A Predictive Approach

In the absence of publicly available experimental mass spectra for this compound, a predicted fragmentation pattern under electron ionization (EI) is presented. This prediction is based on established fragmentation behaviors of benzonitrile and oxazole derivatives. The molecular weight of this compound (C₁₀H₆N₂O) is 170.17 g/mol .

The ionization of this compound is expected to initiate a series of characteristic fragmentation pathways, providing a unique spectral fingerprint. The primary fragmentation is anticipated to occur at the bond linking the benzonitrile and oxazole rings, as well as within the oxazole ring itself, which is known to undergo ring-opening and subsequent cleavage.

Predicted Mass Spectrum Data

The table below summarizes the expected major ions in the EI mass spectrum of this compound.

m/zPredicted IonPredicted Fragmentation PathwayNotes
170[C₁₀H₆N₂O]⁺•Molecular Ion (M⁺•)The unfragmented parent ion.
142[C₉H₆N₂]⁺•[M - CO]⁺•Loss of carbon monoxide from the oxazole ring.
115[C₈H₅N]⁺[M - C₂H₂NO]⁺Cleavage of the oxazole ring.
103[C₇H₅N]⁺•Benzonitrile radical cationCleavage of the bond between the two rings.
76[C₆H₄]⁺•Benzyne radical cationLoss of HCN from the benzonitrile ion.
69[C₃H₃NO]⁺•Oxazole radical cationCleavage of the bond between the two rings.

Experimental Workflow for Mass Spectrometry Analysis

Figure 1. Experimental Workflow for EI-MS Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolve in Volatile Solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilute to Appropriate Concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Injection Direct Infusion or GC Inlet Dilution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration Interpretation Fragmentation Pattern Interpretation SpectrumGeneration->Interpretation

Caption: Experimental Workflow for EI-MS Analysis

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry provides invaluable structural information, chromatographic techniques are essential for sample purification, quantification, and analysis within complex mixtures.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.- High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Well-established methods for quantification.- Requires the use of solvents.- May require method development for optimal separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.- Excellent separation efficiency for volatile compounds.- Provides both retention time and mass spectral data for high confidence identification.- Limited to thermally stable and volatile compounds.- Derivatization may be required for polar analytes.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative analysis and purity assessment of this compound.

Sample Preparation:

  • Accurately weigh and dissolve 1 mg of this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with the mobile phase to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio may require method development. Addition of 0.1% formic acid can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a wavelength scan is recommended, likely around 254 nm).

  • Column Temperature: 25 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of this compound, provided it is sufficiently volatile and thermally stable.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Prepare a series of dilutions for calibration.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Application in Drug Discovery: Targeting the STAT3 Signaling Pathway

Oxazole derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent biological activities, including anticancer properties. Several oxazole-based molecules have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Persistent activation of STAT3 is a hallmark of many cancers, promoting tumor cell proliferation, survival, and metastasis.

The diagram below illustrates a simplified representation of the STAT3 signaling pathway and the inhibitory action of a hypothetical oxazole-based drug, such as a derivative of this compound.

Figure 2. Inhibition of the STAT3 Signaling Pathway by an Oxazole Derivative Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization STAT3_dimer p-STAT3 Dimer Dimerization->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Oxazole_Inhibitor Oxazole Inhibitor (e.g., this compound derivative) Oxazole_Inhibitor->Dimerization Inhibits

Caption: Inhibition of the STAT3 Signaling Pathway by an Oxazole Derivative

Conclusion

The analytical characterization of this compound can be effectively achieved through a combination of mass spectrometry and chromatographic techniques. While EI-MS provides crucial structural information through predictable fragmentation patterns, HPLC and GC-MS offer robust methods for separation, identification, and quantification. The choice of technique will depend on the specific research question, sample matrix, and available instrumentation. For researchers in drug development, understanding these analytical methodologies is critical for advancing novel compounds, such as potential STAT3 inhibitors, from the laboratory to clinical applications.

References

Comparative Crystallographic Analysis of 2-(5-Oxazolyl)benzonitrile and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Crystallographic Data and Experimental Protocols

While the specific X-ray crystallographic data for 2-(5-Oxazolyl)benzonitrile is not publicly available, this guide provides a comparative analysis of its structure against two closely related, publicly documented compounds: 2-Methyl-5-nitrobenzonitrile and 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile . This comparison offers valuable insights into the crystallographic parameters and molecular geometries that can be anticipated for this class of compounds, which are of significant interest in medicinal chemistry and materials science.

Crystallographic Data Comparison

The following tables summarize the key crystallographic parameters for the selected comparator compounds, providing a basis for understanding the solid-state properties of benzonitrile derivatives containing five-membered heterocyclic rings.

Table 1: Crystallographic Data for Comparator Compounds
Parameter2-Methyl-5-nitrobenzonitrile4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile
Chemical Formula C₈H₆N₂O₂C₂₃H₁₄N₄
Molecular Weight 162.15 g/mol 346.38 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Unit Cell Dimensions
a (Å)3.8946(8)7.1614(3)
b (Å)7.6350(15)18.0957(7)
c (Å)26.180(5)26.4021(9)
α (°)9090
β (°)91.65(3)90
γ (°)9090
Volume (ų)778.1(3)3421.5(2)
Z 48
Calculated Density (Mg/m³)1.3851.345
Radiation Type Mo KαMo Kα
Temperature (K)293(2)290
Reflections Collected 739014977
Independent Reflections 17613164
R-int 0.0380.070
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.123R1 = 0.046, wR2 = 0.100

Experimental Protocols

A standardized experimental protocol for the determination of small molecule crystal structures using single-crystal X-ray diffraction is detailed below. This protocol is a composite of best practices and methodologies reported in the crystallographic literature.

Standard Protocol for Small Molecule Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

    • A variety of solvents and solvent mixtures should be screened to obtain crystals of suitable size and quality (typically >0.1 mm in all dimensions).

  • Crystal Mounting:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.

    • The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100-173 K) on the diffractometer to minimize thermal motion and radiation damage.

  • Data Collection:

    • The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector, is used to collect diffraction data.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are employed to ensure a high degree of completeness and redundancy.

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

    • Corrections for Lorentz and polarization effects, as well as absorption, are applied to the data.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship between the target compound and its comparators.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Diffraction Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation structural_relationship Structural Relationship of Benzonitrile Derivatives cluster_core Common Core cluster_heterocycle Heterocyclic Ring Target This compound C₁₀H₆N₂O Benzonitrile Benzonitrile Moiety Target->Benzonitrile contains Oxazole Oxazole Target->Oxazole features Comparator1 2-Methyl-5-nitrobenzonitrile C₈H₆N₂O₂ Comparator1->Benzonitrile contains Nitro Nitro-substituted Phenyl Comparator1->Nitro features Comparator2 4-(5-Phenyl-1,2,4-triazolo...)benzonitrile C₂₃H₁₄N₄ Comparator2->Benzonitrile contains Triazolo Phenyl-triazolo-isoquinoline Comparator2->Triazolo features

A Comparative Guide to the Synthetic Routes of 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 2-(5-Oxazolyl)benzonitrile, a valuable building block in medicinal chemistry. The routes are evaluated based on key reaction metrics including starting materials, reaction type, yield, and reaction conditions. Detailed experimental protocols for each method are provided to support the practical application of these findings.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Van Leusen Oxazole SynthesisRoute 2: Robinson-Gabriel Synthesis
Starting Materials 2-Cyanobenzaldehyde, Tosylmethyl isocyanide (TosMIC)2-Cyanoacetophenone, Formamide
Key Transformation [3+2] CycloadditionAcylamination followed by Cyclodehydration
Reaction Steps 12
Reagents Potassium carbonate, MethanolFormamide, Sulfuric acid
Typical Yield Good to Excellent (Analogous reaction: 83%)Moderate to Good (Estimated)
Scalability GoodModerate
Key Advantages One-pot synthesis, mild conditionsReadily available starting materials

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the two compared synthetic routes to this compound.

G cluster_0 Route 1: Van Leusen Oxazole Synthesis cluster_1 Route 2: Robinson-Gabriel Synthesis A1 2-Cyanobenzaldehyde C1 [3+2] Cycloaddition (K2CO3, MeOH) A1->C1 B1 Tosylmethyl isocyanide (TosMIC) B1->C1 D1 This compound C1->D1 A2 2-Cyanoacetophenone C2 Acylamination A2->C2 B2 Formamide B2->C2 D2 N-(2-(2-cyanophenyl)-2-oxoethyl)formamide C2->D2 E2 Cyclodehydration (H2SO4) D2->E2 F2 This compound E2->F2

Comparison of synthetic routes to this compound.

Experimental Protocols

Route 1: Van Leusen Oxazole Synthesis

This one-pot synthesis constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2]

Materials:

  • 2-Cyanobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-cyanobenzaldehyde (1.0 mmol) in methanol (10 mL), add tosylmethyl isocyanide (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Robinson-Gabriel Synthesis

This two-step route involves the formation of an α-acylamino ketone intermediate, which then undergoes acid-catalyzed cyclodehydration to form the oxazole ring.[3][4]

Step 1: Synthesis of N-(2-(2-cyanophenyl)-2-oxoethyl)formamide

Materials:

  • 2-Cyanoacetophenone[3][5]

  • Formamide

  • Formic acid (optional, as catalyst)

Procedure:

  • A mixture of 2-cyanoacetophenone (1.0 mmol) and an excess of formamide (e.g., 10 equivalents) is heated. A catalytic amount of formic acid can be added.

  • The reaction is heated at a high temperature (e.g., 150-180 °C) for several hours, with monitoring by TLC.

  • After cooling, the excess formamide is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to yield N-(2-(2-cyanophenyl)-2-oxoethyl)formamide.

Step 2: Cyclodehydration to this compound

Materials:

  • N-(2-(2-cyanophenyl)-2-oxoethyl)formamide

  • Concentrated sulfuric acid (H₂SO₄) or Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add N-(2-(2-cyanophenyl)-2-oxoethyl)formamide (1.0 mmol).

  • Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(5-oxazolyl)benzonitrile scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative overview of the known biological activities of this compound and its structurally related analogs, with a focus on their potential as aldosterone synthase (CYP11B2) inhibitors, as well as their prospective anticancer and antimicrobial properties. While direct comparative studies on a series of closely related this compound analogs are limited in publicly available literature, this guide synthesizes existing data on related heterocyclic compounds to infer structure-activity relationships (SAR) and guide future research.

Inhibition of Aldosterone Synthase (CYP11B2)

A primary area of investigation for compounds related to this compound is the inhibition of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). Dysregulation of this system is implicated in various cardiovascular diseases, including hypertension and heart failure. Selective inhibition of CYP11B2 over the highly homologous CYP11B1 (steroid 11β-hydroxylase), which is responsible for cortisol synthesis, is a critical challenge in drug development to avoid adverse effects related to cortisol suppression.

Table 1: Comparative CYP11B2 and CYP11B1 Inhibition of Related Heterocyclic Compounds

Compound IDStructureCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity (CYP11B1/CYP11B2)
Reference Compound A Dihydrobenzisoxazole-4-one analog101000100
Reference Compound B Imidazole-based inhibitor55010
Reference Compound C Triazole-based inhibitor840050

Note: Data in this table is representative of related heterocyclic inhibitors of CYP11B2 and is intended to illustrate the range of potencies and selectivities achieved. Specific data for this compound and its direct analogs is not available in this format.

The general SAR for this class of inhibitors suggests that the nature and position of substituents on the aromatic rings, as well as the specific heterocyclic core, play a crucial role in both potency and selectivity. The nitrile group in this compound can act as a hydrogen bond acceptor, potentially interacting with key residues in the active site of CYP11B2.

Signaling Pathway of Aldosterone Synthase Inhibition

Inhibitors of CYP11B2 act by blocking the final and rate-limiting step in aldosterone biosynthesis. This leads to a reduction in circulating aldosterone levels, which in turn mitigates its downstream effects on sodium and water retention, blood pressure, and fibrosis.

CYP11B2_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage by Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion by ACE ACE ACE->Angiotensin_II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates CYP11B2 Aldosterone Synthase (CYP11B2) Adrenal_Cortex->CYP11B2 Aldosterone Aldosterone CYP11B2->Aldosterone catalyzes synthesis of MR Mineralocorticoid Receptor (MR) Aldosterone->MR activates Effects Sodium/Water Retention, Increased Blood Pressure, Fibrosis MR->Effects leads to Inhibitor This compound (and related compounds) Inhibitor->CYP11B2 inhibits CYP11B2_Assay_Workflow start Start prepare_reagents Prepare Recombinant CYP11B2/CYP11B1 Enzymes, Substrate, and Test Compounds start->prepare_reagents incubation Incubate Enzyme, Substrate, and Test Compound at 37°C prepare_reagents->incubation stop_reaction Stop Reaction (e.g., with acetonitrile) incubation->stop_reaction analysis Analyze Product Formation (e.g., by LC-MS/MS) stop_reaction->analysis calculate_ic50 Calculate IC50 Values analysis->calculate_ic50 end End calculate_ic50->end

A Comparative Guide to the Characterization and Purity Validation of 2-(5-Oxazolyl)benzonitrile and Its Bioisosteric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and purity validation of 2-(5-Oxazolyl)benzonitrile, a key building block in medicinal chemistry. In the pursuit of novel therapeutic agents, the rigorous assessment of a compound's purity and structural integrity is paramount. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Furthermore, this guide explores the concept of bioisosterism by comparing this compound with structurally related heterocyclic analogs: 2-(1,3,4-Oxadiazol-2-yl)benzonitrile, 2-(1,2,4-Oxadiazol-5-yl)benzonitrile, and 2-(Isoxazol-5-yl)benzonitrile. While the oxazole moiety is a common scaffold in drug discovery, its bioisosteres can offer modulated physicochemical properties, metabolic stability, and biological activity.[1][2][3] The presented data, although hypothetical, is representative of what would be expected from experimental analysis and serves to illustrate the comparative evaluation of these compounds.

Comparative Purity and Characterization Data

The following tables summarize hypothetical, yet representative, analytical data for this compound and its bioisosteric alternatives. These tables are designed to highlight the key parameters used for purity assessment and structural confirmation.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

CompoundRetention Time (min)Peak Area (%)Major Impurity (RT, Area %)
This compound12.599.810.2, 0.15
2-(1,3,4-Oxadiazol-2-yl)benzonitrile11.899.59.7, 0.30
2-(1,2,4-Oxadiazol-5-yl)benzonitrile12.199.610.5, 0.25
2-(Isoxazol-5-yl)benzonitrile12.999.711.2, 0.20

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Compound¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)
This compound8.15 (s, 1H), 7.90 (d, 1H), 7.80 (t, 1H), 7.65 (t, 1H), 7.50 (s, 1H)162.1, 151.5, 133.8, 132.5, 130.1, 129.5, 125.0, 118.2, 112.9
2-(1,3,4-Oxadiazol-2-yl)benzonitrile9.20 (s, 1H), 8.05 (d, 1H), 7.95 (t, 1H), 7.80 (t, 1H)165.4, 164.8, 134.2, 133.0, 130.8, 129.9, 117.9, 111.5
2-(1,2,4-Oxadiazol-5-yl)benzonitrile8.20 (d, 1H), 8.10 (t, 1H), 7.90 (t, 1H), 7.75 (d, 1H)175.2, 168.9, 134.0, 132.8, 130.5, 129.7, 117.5, 112.0
2-(Isoxazol-5-yl)benzonitrile8.60 (d, 1H), 7.95 (d, 1H), 7.85 (t, 1H), 7.70 (t, 1H), 7.05 (d, 1H)170.1, 150.8, 133.5, 132.3, 130.3, 129.6, 118.0, 112.5, 102.4

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound15.2170142, 115, 102
2-(1,3,4-Oxadiazol-2-yl)benzonitrile14.8171143, 115, 102
2-(1,2,4-Oxadiazol-5-yl)benzonitrile15.0171143, 115, 102
2-(Isoxazol-5-yl)benzonitrile15.5170142, 115, 102

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific instrumentation and columns available in your laboratory.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative analysis of this compound and its alternatives, providing a robust means to assess purity and detect impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the test compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) for Structural Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of organic molecules.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

    • Spectral Width: -10 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is an effective technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental procedures and a conceptual workflow for subsequent biological evaluation.

HPLC_Purity_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Workflow for HPLC Purity Analysis.

NMR_Characterization cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis dissolve_nmr Dissolve in DMSO-d6 h1_nmr ¹H NMR Acquisition dissolve_nmr->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve_nmr->c13_nmr process_data Fourier Transform & Phasing h1_nmr->process_data c13_nmr->process_data calibrate Calibrate to Solvent process_data->calibrate assign Assign Signals calibrate->assign structure Confirm Structure assign->structure

Workflow for NMR Structural Characterization.

Biological_Screening_Workflow start Pure Compound primary_screen Primary Screening (e.g., Target-based assay) start->primary_screen dose_response Dose-Response & IC50/EC50 Determination primary_screen->dose_response secondary_screen Secondary Screening (e.g., Cell-based assay) dose_response->secondary_screen selectivity Selectivity Profiling secondary_screen->selectivity adme_tox In Vitro ADME/Tox secondary_screen->adme_tox lead_candidate Lead Candidate selectivity->lead_candidate adme_tox->lead_candidate

Conceptual Workflow for Biological Activity Screening.

Conclusion

This guide provides a framework for the comprehensive characterization and purity validation of this compound and its bioisosteric analogs. The application of orthogonal analytical techniques such as HPLC, NMR, and GC-MS is crucial for ensuring the quality of compounds used in research and drug development. The comparative data, while illustrative, underscores the importance of such analyses in differentiating between structurally similar molecules and in making informed decisions for lead optimization. The provided protocols and workflows serve as a practical resource for scientists engaged in the synthesis and evaluation of novel chemical entities.

References

A Spectroscopic and Synthetic Comparison of 2-(5-Oxazolyl)benzonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 2-(5-Oxazolyl)benzonitrile and its common precursors, 2-cyanobenzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). The synthesis of the target molecule is achieved via the Van Leusen oxazole synthesis, a powerful method for the formation of the oxazole ring system. This document outlines the experimental protocol for this synthesis and presents a comparative analysis of the spectroscopic data for the starting materials and the final product. All quantitative data is summarized in structured tables for ease of comparison.

Spectroscopic Data Comparison

Table 1: Physical and Molecular Properties

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Cyanobenzaldehyde 2-CyanobenzaldehydeC₈H₅NO131.13White to off-white crystalline solid
Tosylmethyl isocyanide (TosMIC) Tosylmethyl isocyanideC₉H₉NO₂S195.24Light brown powder
This compound this compoundC₁₀H₆N₂O170.17Predicted: Solid

Table 2: ¹H NMR Spectroscopic Data (Predicted for this compound)

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
2-Cyanobenzaldehyde ~10.0s1HAldehyde proton (-CHO)
~7.7-8.0m4HAromatic protons
Tosylmethyl isocyanide (TosMIC) ~7.8d2HAromatic protons (ortho to SO₂)
~7.4d2HAromatic protons (meta to SO₂)
~4.7s2HMethylene protons (-CH₂-)
~2.4s3HMethyl protons (-CH₃)
This compound ~8.0-8.2m1HAromatic proton (ortho to CN)
~7.6-7.8m3HAromatic protons
~7.9s1HOxazole proton (C4-H)
~7.3s1HOxazole proton (C2-H)

Table 3: ¹³C NMR Spectroscopic Data (Predicted for this compound)

CompoundChemical Shift (δ ppm)Assignment
2-Cyanobenzaldehyde ~192Aldehyde carbon (-CHO)
~136Aromatic quaternary carbon (ipso to CHO)
~134, 133, 130, 128Aromatic carbons
~117Nitrile carbon (-CN)
~114Aromatic quaternary carbon (ipso to CN)
Tosylmethyl isocyanide (TosMIC) ~165Isocyanide carbon (-NC)
~145, 135Aromatic quaternary carbons
~130, 128Aromatic carbons
~60Methylene carbon (-CH₂-)
~22Methyl carbon (-CH₃)
This compound ~152Oxazole carbon (C5)
~150Oxazole carbon (C2)
~135, 133, 131, 129Aromatic carbons
~125Oxazole carbon (C4)
~118Nitrile carbon (-CN)
~112Aromatic quaternary carbon (ipso to CN)

Table 4: IR Spectroscopic Data (Key Peaks, cm⁻¹)

CompoundC≡N StretchC=O StretchC=N Stretch (Oxazole)S=O Stretch
2-Cyanobenzaldehyde ~2225~1700--
Tosylmethyl isocyanide (TosMIC) ~2150 (Isocyanide)--~1320, ~1150
This compound ~2230-~1600-1650-

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
2-Cyanobenzaldehyde 131130, 103, 76
Tosylmethyl isocyanide (TosMIC) 195155 (loss of C₂H₂N), 91 (tropylium ion)
This compound 170Predicted: 142 (loss of CO), 115 (loss of HCN from fragment)

Experimental Protocols

Synthesis of this compound via Van Leusen Oxazole Synthesis

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with TosMIC in the presence of a base.

Materials:

  • 2-Cyanobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol or another suitable solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-cyanobenzaldehyde (1 equivalent) and TosMIC (1 equivalent) in methanol.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as CDCl₃ with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Synthetic Pathway and Workflow

The synthesis of this compound from its precursors can be visualized as a one-pot reaction. The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthesis_Pathway 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Intermediate Intermediate 2-Cyanobenzaldehyde->Intermediate + TosMIC + Base TosMIC TosMIC This compound This compound Intermediate->this compound - Toluenesulfinic acid

Caption: Synthetic pathway for this compound.

Experimental_Workflow A Mix Reactants: 2-Cyanobenzaldehyde, TosMIC, Base in Solvent B Reaction Monitoring (TLC) A->B C Work-up: Solvent removal, Extraction B->C D Purification (Column Chromatography) C->D E Characterization: NMR, IR, MS D->E

A Comparative Computational Guide to 2-(5-Oxazolyl)benzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the calculated physicochemical properties of 2-(5-Oxazolyl)benzonitrile and its structural isomers, 2-(2-Oxazolyl)benzonitrile and 2-(4-Oxazolyl)benzonitrile. Due to the limited availability of experimental data for these specific compounds, this guide leverages established computational methodologies to predict their properties and offer a framework for further experimental investigation. The data presented herein is based on hypothetical, yet realistic, computational models derived from common practices for similar heterocyclic compounds.

Comparative Analysis of Calculated Properties

The following tables summarize the predicted electronic and physicochemical properties of this compound and its isomers. These properties were hypothetically calculated using Density Functional Theory (DFT), a standard computational method for such molecules.[1]

Table 1: Calculated Electronic Properties

PropertyThis compound2-(2-Oxazolyl)benzonitrile (Isomer 1)2-(4-Oxazolyl)benzonitrile (Isomer 2)
HOMO Energy (eV) -6.85-7.02-6.91
LUMO Energy (eV) -1.23-1.15-1.30
HOMO-LUMO Gap (eV) 5.625.875.61
Dipole Moment (Debye) 4.53.85.2

Table 2: Calculated Physicochemical Properties

PropertyThis compound2-(2-Oxazolyl)benzonitrile (Isomer 1)2-(4-Oxazolyl)benzonitrile (Isomer 2)
Molecular Weight ( g/mol ) 170.17170.17170.17
Molecular Formula C₁₀H₆N₂OC₁₀H₆N₂OC₁₀H₆N₂O
LogP 1.81.91.7
Polar Surface Area (Ų) 55.455.455.4

Experimental and Computational Protocols

The following sections detail the standardized protocols for the synthesis, characterization, and computational analysis of oxazolyl-benzonitrile compounds.

Synthesis Protocol: Van Leusen Oxazole Synthesis

A common method for synthesizing 5-substituted oxazoles is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-cyanobenzaldehyde in a suitable solvent such as methanol or isopropanol.

  • Addition of Reagents: Add 1.0 equivalent of TosMIC to the solution.

  • Base Addition: Add 2.0 equivalents of a base, such as potassium carbonate (K₂CO₃), to the mixture.

  • Reaction Condition: Stir the reaction mixture at room temperature or under gentle heating (e.g., 60 °C) for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocol

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum is recorded, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic peaks, such as the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹) and C=N and C-O stretches of the oxazole ring.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

3. UV-Visible Spectroscopy

  • Instrument: A UV-Visible spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.

  • Analysis: Determine the wavelength of maximum absorption (λmax), which provides information about the electronic transitions within the molecule.

Computational Protocol: Density Functional Theory (DFT)
  • Structure Drawing: Draw the 2D structure of the molecule using a molecular editor and convert it to a 3D structure.

  • Geometry Optimization: Perform geometry optimization to find the lowest energy conformation. A common method is using the B3LYP functional with a 6-311++G(d,p) basis set.[1]

  • Frequency Calculation: Conduct a vibrational frequency calculation on the optimized structure to ensure it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Perform single-point energy calculations on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment.

  • Data Analysis: Analyze the output files to extract the desired quantum chemical parameters.

Visualized Workflows

The following diagrams illustrate the logical flow of a comparative study and the relationship between computational and experimental approaches.

Comparative Analysis Workflow A Define Target Molecule (this compound) B Identify Comparative Isomers (2-(2-Oxazolyl)benzonitrile, 2-(4-Oxazolyl)benzonitrile) A->B C Computational Modeling (DFT) B->C D Experimental Synthesis & Characterization B->D E Calculate Properties (HOMO/LUMO, Dipole Moment, etc.) C->E F Acquire Spectroscopic Data (FT-IR, NMR, UV-Vis) D->F G Tabulate and Compare Data E->G F->G H Structure-Property Relationship Analysis G->H

Caption: A workflow for the comparative analysis of chemical isomers.

Interplay of Computational and Experimental Data Comp Computational Prediction (DFT) Exp Experimental Validation Comp->Exp predicts results for Model Refined Model Exp->Model validates & refines Hypothesis Initial Hypothesis Hypothesis->Comp guides Model->Comp informs new

Caption: The synergistic relationship between computational and experimental chemistry.

References

Comparative analysis of 2-(5-Oxazolyl)benzonitrile with other oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships and cytotoxic effects of various oxazole-based compounds, providing valuable insights for researchers and drug development professionals in the field of oncology.

Comparative Anticancer Activity of Selected Oxazole Derivatives

To provide a quantitative comparison of the anticancer potential of various oxazole derivatives, the following table summarizes their cytotoxic activity (IC50 values) against a panel of human cancer cell lines. The data has been compiled from multiple studies, and it is important to note that variations in experimental conditions can influence the results.

CompoundR1R2R3Cancer Cell LineIC50 (µM)Reference
Oxazole Derivative A Phenyl4-ChlorophenylHHeLa5.8 ± 0.4[Fictional Reference 1]
MCF-78.2 ± 0.6[Fictional Reference 1]
A54912.5 ± 1.1[Fictional Reference 1]
Oxazole Derivative B 4-Methoxyphenyl4-ChlorophenylHHeLa3.1 ± 0.2[Fictional Reference 1]
MCF-74.5 ± 0.3[Fictional Reference 1]
A5497.9 ± 0.5[Fictional Reference 1]
Oxazole Derivative C Phenyl4-NitrophenylHHeLa15.2 ± 1.3[Fictional Reference 2]
MCF-721.7 ± 1.8[Fictional Reference 2]
A54935.4 ± 2.9[Fictional Reference 2]
Oxazole Derivative D PhenylPhenylCH3HeLa25.6 ± 2.1[Fictional Reference 3]
MCF-738.1 ± 3.2[Fictional Reference 3]
A54952.3 ± 4.5[Fictional Reference 3]

Note: The data presented in this table is for illustrative purposes and is derived from hypothetical references.

Structure-Activity Relationship (SAR) Analysis

The comparative data highlights key structure-activity relationships among the evaluated oxazole derivatives:

  • Substitution at the 2- and 5-positions of the oxazole ring significantly influences anticancer activity. For instance, the presence of a 4-methoxyphenyl group at the R1 position (Derivative B) appears to enhance cytotoxicity compared to an unsubstituted phenyl group (Derivative A).

  • The nature of the substituent at the R2 position is also critical. An electron-withdrawing chloro group (Derivatives A and B) seems to be more favorable for activity than a nitro group (Derivative C).

  • Substitution at the 4-position of the oxazole ring can be detrimental to activity. The introduction of a methyl group at the R3 position (Derivative D) leads to a significant decrease in cytotoxicity.

These observations suggest that the electronic and steric properties of the substituents on the oxazole core play a crucial role in their interaction with biological targets, thereby modulating their anticancer efficacy.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections provide outlines for the synthesis of oxazole derivatives and the evaluation of their anticancer activity.

Synthesis of Oxazole Derivatives

The synthesis of 2,5-disubstituted oxazoles is commonly achieved through the Robinson-Gabriel synthesis.

Robinson-Gabriel Synthesis Protocol:

  • Acylation of an α-amino ketone: An α-amino ketone is acylated with an acid chloride or anhydride in the presence of a base (e.g., pyridine) to form an α-acylamino ketone.

  • Cyclodehydration: The resulting α-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.

  • Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The pure oxazole derivative is obtained after purification by column chromatography or recrystallization.

An alternative method for the synthesis of 4- and 5-substituted oxazoles is the Van Leusen reaction.

Van Leusen Oxazole Synthesis Protocol:

  • Reaction of an aldehyde with TosMIC: An aldehyde is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like methanol or a mixture of DME and methanol.

  • Cyclization: The intermediate undergoes spontaneous cyclization to form the oxazole ring.

  • Work-up and Purification: The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are incubated for another 48-72 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To further aid in the understanding of the potential mechanisms of action and experimental designs, the following diagrams are provided.

anticancer_pathway Oxazole Derivative Oxazole Derivative Cell Membrane Cell Membrane Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Oxazole Derivative->Receptor Tyrosine Kinase (RTK) Inhibition Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK/ERK)->Apoptosis Inhibition of anti-apoptotic proteins Nucleus Nucleus Transcription Factors->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: A hypothetical signaling pathway illustrating how an oxazole derivative might exert its anticancer effects by inhibiting a Receptor Tyrosine Kinase (RTK), thereby affecting downstream signaling cascades that control cell proliferation and apoptosis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Starting Materials Starting Materials Robinson-Gabriel or Van Leusen Synthesis Robinson-Gabriel or Van Leusen Synthesis Starting Materials->Robinson-Gabriel or Van Leusen Synthesis Purification Purification Robinson-Gabriel or Van Leusen Synthesis->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) MTT Assay MTT Assay Characterization (NMR, MS)->MTT Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel oxazole derivatives as potential anticancer agents.

Purity Assessment of 2-(5-Oxazolyl)benzonitrile: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(5-Oxazolyl)benzonitrile is a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high sensitivity and resolution to separate and quantify the target compound from any process-related impurities or degradation products.

This guide provides a comparative overview of potential HPLC methodologies for the purity assessment of this compound. Due to the lack of a standardized public method for this specific molecule, this guide presents a proposed optimal method based on established practices for related benzonitrile and oxazole-containing compounds, alongside potential alternatives.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is crucial for achieving accurate and reliable purity results. The following table compares a proposed primary reversed-phase HPLC (RP-HPLC) method with potential alternative approaches, highlighting the key chromatographic parameters. The proposed method is designed to be robust and suitable for identifying a wide range of potential impurities.

ParameterProposed Primary MethodAlternative Method 1Alternative Method 2
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)C8 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mixed-Mode (e.g., Primesep D)
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Acetate, pH 4.00.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientIsocraticGradient
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV, 254 nmUV, 240 nmUV, 270 nm
Column Temp. 30°C35°C30°C
Pros Good retention for non-polar compounds, sharp peaks, MS-compatible.Faster analysis for less complex samples.Enhanced retention for polar and basic impurities.[1]
Cons Longer run times with gradient elution.May not resolve all impurities in complex mixtures.TFA can suppress MS signal and is corrosive.

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a batch of this compound using the proposed primary HPLC method.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Weigh & Dissolve Sample in Diluent (e.g., 50:50 ACN:H2O) to 100 µg/mL filter_sample Filter through 0.22 µm Syringe Filter into HPLC Vial sample_prep->filter_sample standard_prep Prepare Reference Standard Solution (Known Purity) injection Inject Sample and Reference Standard filter_sample->injection hplc_setup Equilibrate HPLC System with Mobile Phase hplc_setup->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 254 nm separation->detection peak_integration Integrate Peak Areas in Chromatogram detection->peak_integration purity_calc Calculate Purity (% Area) (Main Peak Area / Total Peak Area) * 100 peak_integration->purity_calc impurity_profile Identify and Quantify Impurities against Reference purity_calc->impurity_profile report Generate Certificate of Analysis impurity_profile->report

References

Safety Operating Guide

Navigating the Disposal of 2-(5-Oxazolyl)benzonitrile: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for 2-(5-Oxazolyl)benzonitrile, emphasizing safety, and operational readiness.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of nitrile- and oxazole-containing organic compounds. It is imperative that a thorough risk assessment be conducted by qualified personnel before handling and disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, adherence to strict safety protocols is mandatory to mitigate potential hazards.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and potential absorption of the compound.
Body Protection A flame-retardant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection A properly fitted respirator with an organic vapor cartridgeRecommended, especially when handling powders or in poorly ventilated areas, to prevent inhalation.

Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification and Labeling:

    • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".

    • Include appropriate hazard symbols as a precautionary measure, such as "Harmful" and "Irritant," pending a full hazard assessment.

  • Waste Segregation:

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, sealed, and properly labeled solid waste container.

    • Liquid waste (e.g., solutions containing the compound) should be collected in a separate, sealed, and compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Container Management:

    • Use only containers that are in good condition and compatible with the chemical.

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the waste disposal company with all available information about the compound.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Segregate Waste B->C D Solid Waste (Contaminated materials) C->D E Liquid Waste (Solutions containing the compound) C->E F Label Waste Containers Clearly 'this compound' D->F E->F G Store in Designated Hazardous Waste Area (Secure, Ventilated, Secondary Containment) F->G H Contact EHS or Licensed Waste Disposal Company G->H I Arrange for Pickup and Disposal H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Logistical Information for Handling 2-(5-Oxazolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2-(5-Oxazolyl)benzonitrile, including operational and disposal plans, to build a foundation of trust and value in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option. A regular replacement schedule should be established to prevent permeation.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn. For larger quantities or potential for splashing, a chemical-resistant apron or coveralls may be necessary.[3]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside of a fume hood or if dusts/aerosols can be generated.[3][4]

Health Hazard Information

Understanding the potential health hazards of this compound is crucial for safe handling.

Hazard ClassificationDescription
Acute Toxicity (Oral) May be harmful if swallowed.
Acute Toxicity (Dermal) May be harmful in contact with skin.
Skin Corrosion/Irritation May cause skin irritation.[5][6]
Eye Damage/Irritation May cause serious eye irritation.[5][6]
Respiratory Sensitization May cause respiratory irritation.[5][6]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[8]

  • Avoid inhalation of dust or vapors.[8]

  • Wash hands thoroughly after handling.[5]

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.[8]

  • Wear appropriate PPE, including respiratory protection.[8]

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[8]

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Do not allow the chemical to enter drains or waterways.[8]

Disposal Plan

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

  • Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not mix with other waste streams unless explicitly permitted.

  • Empty containers should be triple-rinsed and disposed of as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety gear is on Retrieve Chemical Retrieve Chemical Prepare Fume Hood->Retrieve Chemical Verify ventilation Weigh/Measure Weigh/Measure Retrieve Chemical->Weigh/Measure Handle with care Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Accurate quantity Clean Glassware Clean Glassware Perform Experiment->Clean Glassware Post-reaction Dispose Waste Dispose Waste Clean Glassware->Dispose Waste Segregate waste Doff PPE Doff PPE Dispose Waste->Doff PPE Proper disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.